Oleracein A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25NO11 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H25NO11/c26-10-18-20(30)21(31)22(32)24(36-18)35-17-9-14-12(8-16(17)28)7-15(23(33)34)25(14)19(29)6-3-11-1-4-13(27)5-2-11/h1-6,8-9,15,18,20-22,24,26-28,30-32H,7,10H2,(H,33,34)/b6-3+/t15-,18+,20+,21-,22+,24+/m0/s1 |
InChI Key |
VICXKBPMEPRWFK-GTKZJKJXSA-N |
Isomeric SMILES |
C1[C@H](N(C2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=CC4=CC=C(C=C4)O)C(=O)O |
Synonyms |
oleracein A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Oleracein A in Portulaca oleracea: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Portulaca oleracea L., commonly known as purslane, is a succulent annual plant that has been used for centuries in traditional medicine and as a food source in various cultures.[1] Beyond its nutritional value, this plant is a rich reservoir of bioactive phytochemicals, including flavonoids, alkaloids, and fatty acids.[1] Among these, a class of unique indole alkaloids known as oleraceins has garnered significant scientific interest. This technical guide focuses on the discovery, isolation, and biological activity of Oleracein A, the most abundant of these alkaloids found in Portulaca oleracea.[2][3][4] Recent studies have highlighted its potential as a potent antioxidant, with activity mediated through the activation of the Nrf2 signaling pathway.[2][3][4] This document provides a comprehensive overview of the current scientific knowledge on this compound, including detailed experimental protocols, quantitative data on its biological activity, and a visualization of the key signaling pathways involved.
Discovery and Structural Elucidation
This compound was first isolated and identified from the aerial parts of Portulaca oleracea.[1] Its structure was elucidated using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is characterized as a 5,6-dihydroxyindoline-2-carboxylic acid nucleus N-acylated with a p-coumaroyl group. This structural framework places it within the broader class of cyclo-DOPA phenolic alkaloids.
Quantitative Data on Biological Activity
While much of the research has focused on oleracein-rich extracts of Portulaca oleracea, some studies have begun to quantify the bioactivity of isolated oleraceins. The antioxidant capacity is a key therapeutic focus.
Table 1: Antioxidant Activity of Oleracein-Enriched Fractions and Related Oleraceins
| Compound/Fraction | Assay | IC50/EC50 | Reference |
| Oleracein-enriched fraction | DPPH Radical Scavenging | Data not available for isolated this compound | [2][4] |
| Oleracein-enriched fraction | ABTS Radical Scavenging | Data not available for isolated this compound | [2][4] |
| Oleracein F | DPPH Radical Scavenging | 21.00 μM | [5] |
| Oleracein G | DPPH Radical Scavenging | 37.69 μM | [5] |
Note: Specific IC50/EC50 values for isolated this compound are not yet widely published. The data presented for the oleracein-enriched fraction indicates significant antioxidant potential, which is largely attributed to its high this compound content.
Experimental Protocols
Isolation of this compound from Portulaca oleracea
The following protocol is a synthesized methodology based on common practices for the extraction and isolation of oleraceins.
a. Extraction:
-
Plant Material: Fresh or dried aerial parts of Portulaca oleracea are used.
-
Extraction Solvent: An infusion with hot water has been shown to be a selective method for extracting oleraceins.[2][3][6] Alternatively, maceration with 70% ethanol can be used.
-
Procedure (Infusion):
-
Add boiling water to the dried and powdered plant material in a 1:10 ratio (w/v).
-
Allow the mixture to steep for 15-20 minutes with occasional stirring.
-
Filter the infusion to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
b. Fractionation and Purification:
-
Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to enrich the oleracein fraction.
-
The cartridge is conditioned with methanol and then water.
-
The crude extract is loaded onto the cartridge.
-
A stepwise elution is performed with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) in water. Oleracein-rich fractions are typically eluted at mid-to-high organic solvent concentrations.
-
-
Column Chromatography: Further purification is achieved using column chromatography.
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient solvent system, such as a mixture of chloroform and methanol, or petroleum ether and ethyl acetate, is used to separate the compounds based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed on a preparative HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Fractions are collected and monitored by UV-Vis spectroscopy. Those corresponding to the this compound peak are pooled and lyophilized to yield the pure compound.
-
Antioxidant Activity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound (this compound) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Add different concentrations of the test compound to the ABTS radical solution.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway Visualization
An oleracein-enriched fraction has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[2][3]
Caption: this compound mediated activation of the Nrf2 signaling pathway.
Conclusion
This compound, a prominent alkaloid in Portulaca oleracea, represents a promising lead compound for the development of novel therapeutics, particularly in the realm of antioxidant-based therapies. Its ability to activate the Nrf2 pathway underscores its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to establish a comprehensive pharmacological profile of purified this compound. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this intriguing natural product.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Oleracein A: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleracein A, a prominent member of the oleracein class of indoline amide glycosides, is a bioactive compound isolated from Portulaca oleracea L. (purslane). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and significant biological activities. Notably, its potent antioxidant and anti-inflammatory effects are highlighted, with a focus on its modulation of key signaling pathways, including the Nrf2 and NF-κB pathways. This whitepaper aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing detailed experimental methodologies and structured data to facilitate further investigation and therapeutic application.
Chemical Structure and Identification
This compound is structurally characterized as an indoline amide glycoside. Its core structure consists of a 5,6-dihydroxyindoline-2-carboxylic acid moiety, which is N-acylated with a p-coumaric acid derivative and glycosylated with a β-D-glucopyranoside at the C6 position.[1][2]
Table 1: Chemical Identifiers for this compound [3][4]
| Identifier | Value |
| IUPAC Name | (2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid |
| Molecular Formula | C₂₄H₂₅NO₁₁ |
| Molecular Weight | 503.5 g/mol |
| Canonical SMILES | C1--INVALID-LINK--CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O">C@HC(=O)O |
| InChI Key | VICXKBPMEPRWFK-GTKZJKJXSA-N |
| CAS Number | 872100-54-4 |
Physicochemical Properties
Detailed experimental data on the physical properties of isolated this compound, such as melting point, boiling point, and specific solubility values, are not extensively reported in the current literature. However, based on its chemical structure, which contains numerous hydroxyl and carboxyl groups, this compound is expected to be a polar molecule.
Table 2: Predicted and Reported Physicochemical Properties of this compound
| Property | Value/Observation | Source |
| Physical State | Not explicitly reported; likely a solid at room temperature. | Inferred |
| Solubility | Soluble in polar solvents like methanol and ethanol-water mixtures. | [5] |
| UV max | ~305 nm | [6] |
| XLogP3-AA | 0.2 | [4] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows characteristic signals corresponding to its indoline, p-coumaroyl, and glucosyl moieties.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆) [7]
| Carbon Position | Chemical Shift (δ, ppm) |
| Indoline Moiety | |
| 2 | 57.1 |
| 3 | 32.4 |
| 3a | 125.8 |
| 4 | 108.9 |
| 5 | 144.2 |
| 6 | 139.5 |
| 7 | 114.2 |
| 7a | 130.1 |
| COOH | 173.2 |
| p-Coumaroyl Moiety | |
| 1' | 125.8 |
| 2' | 130.1 |
| 3' | 115.8 |
| 4' | 159.6 |
| 5' | 115.8 |
| 6' | 130.1 |
| α | 118.2 |
| β | 140.5 |
| CO | 165.1 |
| Glucosyl Moiety | |
| 1'' | 102.1 |
| 2'' | 73.5 |
| 3'' | 76.8 |
| 4'' | 70.0 |
| 5'' | 77.3 |
| 6'' | 61.0 |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
This compound demonstrates significant radical scavenging activity.[1][3] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The antioxidant capacity of this compound is reported to be higher than that of ascorbic acid and α-tocopherol in some assays.[8]
One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9]
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects.[8] It can inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is, in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]
Experimental Protocols
Isolation and Purification of this compound from Portulaca oleracea
The following is a general protocol for the isolation and purification of this compound.[5]
-
Extraction: Dried and powdered leaves of P. oleracea are extracted. An infusion with hot water is effective for selectively extracting oleraceins.[5] Alternatively, refluxing with 70% ethanol can be used.[11]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. Elution with a stepwise gradient of acetonitrile in water (e.g., 10%, 30%, 50%, 100%) yields fractions with varying polarities.[5]
-
Purification: The oleracein-enriched fraction is further purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength corresponding to the maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of each this compound dilution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the resulting blue-colored complex at a wavelength of around 593 nm.
-
A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of this compound is expressed as equivalents of the standard.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The information presented in this whitepaper provides a solid foundation for its further exploration as a potential therapeutic agent. Future research should focus on:
-
Comprehensive profiling of its pharmacokinetic and pharmacodynamic properties.
-
In-depth investigation of its efficacy and safety in preclinical and clinical studies for inflammatory and oxidative stress-related diseases.
-
Exploration of its potential in other therapeutic areas, such as neuroprotection and cancer therapy, based on its known mechanisms of action.
-
Development of efficient and scalable synthetic or semi-synthetic routes to ensure a consistent and high-purity supply for research and potential commercialization.
By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development into a novel and effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H25NO11 | CID 21574472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Characteristics and Anti-Inflammatory, Immunoregulatory, and Antioxidant Effects of Portulaca oleracea L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of CO2 Extract of Portulaca oleracea for Antioxidant Activity from Raw Material Cultivated in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
Oleracein A as a major alkaloid in purslane
An In-Depth Technical Guide to Oleracein A and its Congeners in Portulaca oleracea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Portulaca oleracea L., commonly known as purslane, is a globally distributed plant recognized for its nutritional and medicinal properties. Among its diverse phytochemicals, a class of phenolic alkaloids known as oleraceins has garnered significant scientific interest. This guide focuses on this compound, consistently identified as the major alkaloid in this class, and its related compounds.[1][2] We provide a comprehensive overview of the quantitative analysis, experimental protocols for extraction and evaluation, and the molecular pathways through which these alkaloids exert their biological effects. This document serves as a technical resource for researchers exploring the therapeutic potential of oleraceins in drug discovery and development.
This compound: A Major Phenolic Alkaloid in Purslane
Oleraceins are a unique class of cyclo-dopa amide alkaloids found in purslane.[1][3] Structurally, they are characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core N-acylated with various cinnamic acid derivatives, often with glycosylation.[4] The first oleraceins (A, B, C, D, and E) were isolated and structurally characterized from Portulaca oleracea L.[5][6] Subsequent research has consistently shown that this compound is the most abundant of these alkaloids in purslane extracts.[1][2] The potent antioxidant activity of these compounds, sometimes exceeding that of vitamins C and E, has driven further investigation into their pharmacological effects.[3]
Quantitative Data
The concentration of oleraceins and other bioactive compounds in purslane can vary. The following tables summarize quantitative data from various studies.
Table 1: Bioactive Compound Content in Portulaca oleracea Dried Extract (DE)
| Compound/Parameter | Concentration (mg/100 g DE) | Source |
| This compound | Major Compound (Exact value not specified) | [1] |
| Isocitric Acid | 500 - 550 | [1] |
| Citric Acid | 440 - 600 | [1] |
| Total Individual Phenolic Content (Raw) | 1380 | [1] |
| Total Individual Phenolic Content (Steamed) | 1140 | [1] |
Table 2: Bioactivity of Oleracein Congeners
| Compound | Assay | Result | Concentration | Source |
| Oleracein F | DPPH Radical Scavenging | EC₅₀: 21.00 μM | N/A | [3] |
| Oleracein G | DPPH Radical Scavenging | EC₅₀: 37.69 μM | N/A | [3] |
| Oleracein E | Rotenone-induced toxicity in SH-SY5Y cells | Decreased LDH release and apoptosis | 10 μM | [7] |
| Oleracein E | Rotenone-induced toxicity in mice | Improved motor function | 15 mg/(kg·d) | [7] |
| Oleracein E & L | Antioxidant enzyme activity in β-TC6 cells | Increased activity | 100 μM | [8][9] |
| Oleracein E & L | Oxidative damage in β-TC6 cells | Decreased biomarkers | 50 - 100 μM | [8][9] |
| Oleracein E & L | α-amylase and α-glucosidase inhibition | Significant inhibition | 50 - 400 µM | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of oleraceins. The following sections outline key experimental protocols.
Extraction and Isolation of Oleraceins
The isolation of oleraceins typically involves solvent extraction followed by chromatographic purification.
-
Preparation : The aerial parts of Portulaca oleracea are dried and ground into a fine powder.
-
Extraction : A successive cold extraction is performed using methanol. The powdered plant material is macerated in methanol (e.g., 1:10 w/v) for 24 hours with intermittent shaking. This process is repeated three times to ensure exhaustive extraction.[10] Alternatively, a methanol-water mixture (1:1 v/v) can be used with either conventional solid-liquid extraction (shaking at room temperature) or ultrasonic-assisted extraction.[11]
-
Concentration : The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50-55°C) to yield a crude extract.[10]
-
Purification : The crude extract is subjected to multiple steps of chromatographic separation. This may include column chromatography over silica gel, Sephadex, or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual oleracein compounds.[12]
Quantification using HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard method for the identification and quantification of oleraceins.
-
Instrumentation : A UHPLC system coupled to an Orbitrap High-Resolution Mass Spectrometer (HRMS) or a similar high-resolution MS detector is used.[1][4]
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase : A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : A flow rate of approximately 0.2-0.4 mL/min is maintained.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Analysis is often conducted in both positive and negative electrospray ionization (ESI) modes to capture comprehensive data, though negative mode is particularly effective for oleraceins.[4]
-
Data Acquisition : Data is acquired in full scan mode for identification and using parallel reaction monitoring (PRM) or selected ion monitoring (SIM) for quantification against a standard curve of a purified oleracein.
-
-
Analysis : Oleraceins are identified based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns. Quantification is achieved by integrating the peak area of the corresponding extracted ion chromatogram.[1]
Bioactivity Assays
-
Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test samples of isolated oleraceins are dissolved in a suitable solvent at various concentrations.
-
Reaction : The oleracein solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement : The absorbance is measured at ~517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[3][13]
-
Cell Culture : SH-SY5Y human neuroblastoma cells are cultured under standard conditions.
-
Treatment : Cells are pre-treated with the test oleracein (e.g., 10 μM Oleracein E) for 2 hours.
-
Induction of Toxicity : Neurotoxicity is induced by adding a toxin such as rotenone (e.g., 5 μM) and incubating for 24 hours.[7]
-
Assessment :
-
Cytotoxicity : Lactate dehydrogenase (LDH) release into the culture medium is measured.
-
Apoptosis : Apoptosis is quantified using methods like Annexin V/PI staining followed by flow cytometry.
-
Oxidative Stress : Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Protein Expression : Key proteins in signaling pathways (e.g., ERK1/2, Bax, Caspase-3) are analyzed by Western blot.[7]
-
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and molecular interactions.
Experimental Workflow
Caption: General workflow for the extraction, analysis, and bioactivity testing of this compound.
Neuroprotective Signaling Pathway of Oleracein E
Caption: Oleracein E inhibits rotenone-induced apoptosis via suppression of the ROS/ERK pathway.
Antidiabetic Signaling Pathway of Oleraceins
Caption: Multifaceted antidiabetic mechanisms of Oleraceins E and L.
Conclusion
References
- 1. Phytochemical Composition and Antioxidant Activity of Portulaca oleracea: Influence of the Steaming Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Alkaloids from Portulaca oleracea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scispace.com [scispace.com]
- 10. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
The Biosynthesis of Oleracein A in Portulaca oleracea: A Technical Guide for Researchers
Abstract
Oleracein A, a prominent cyclo-DOPA phenolic alkaloid found in purslane (Portulaca oleracea), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring consistent yields of this bioactive compound. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant gene families. Drawing parallels with the well-characterized betalain pathway, this document outlines putative enzyme classes and provides detailed experimental protocols for their investigation. Quantitative data on this compound accumulation are summarized, and key signaling pathways and experimental workflows are visualized to facilitate further research and development.
Introduction
Portulaca oleracea L. (purslane) is a globally distributed succulent plant recognized for its nutritional and medicinal properties. It is a rich source of various phytochemicals, including a unique class of alkaloids known as oleraceins. This compound is consistently reported as one of the most abundant of these compounds in purslane leaves.[1][2] Structurally, oleraceins are cyclo-DOPA amides, characterized by a 5,6-dihydroxyindoline-2-carboxylic acid core. This core structure is N-acylated with a derivative of cinnamic acid and is often glycosylated.
The biosynthesis of oleraceins is intrinsically linked to the metabolic pathways of aromatic amino acids, sharing early precursors with betalains, the nitrogen-containing pigments responsible for the red and yellow coloration in plants of the order Caryophyllales, which includes Portulaca. This guide will delineate the proposed multi-step enzymatic conversion of tyrosine into this compound, providing a technical framework for researchers aiming to elucidate and manipulate this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the aromatic amino acid L-tyrosine. The pathway can be divided into three main stages: formation of the cyclo-DOPA core, N-acylation, and finally, glucosylation. While the initial steps are strongly supported by research on the analogous betalain pathway, the latter steps remain putative and require specific characterization in P. oleracea.
Stage 1: Formation of the Cyclo-DOPA Core from L-Tyrosine
The formation of the characteristic 5,6-dihydroxyindoline-2-carboxylic acid (cyclo-DOPA) nucleus of this compound is a critical part of the pathway. This process begins with the amino acid L-tyrosine.
-
Hydroxylation of L-Tyrosine: The first committed step is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a tyrosine hydroxylase . In plants that produce betalains, this activity is carried out by cytochrome P450 enzymes belonging to the CYP76AD family. It is highly probable that a member of this enzyme family is responsible for this conversion in P. oleracea.
-
Oxidation and Cyclization of L-DOPA: L-DOPA is then converted into cyclo-DOPA. This is believed to be a two-step process involving an initial oxidation to dopaquinone, followed by an intramolecular cyclization. In betalain biosynthesis, a bifunctional enzyme, also from the CYP76AD family (e.g., CYP76AD1 in beets), catalyzes the oxidation of L-DOPA and facilitates its cyclization into cyclo-DOPA. A similar enzymatic activity is proposed for the biosynthesis of the oleracein core.
Stage 2: N-Acylation of Cyclo-DOPA
Following the formation of the cyclo-DOPA ring, the next proposed step is the acylation of the nitrogen atom of the indoline ring. For this compound, this involves the attachment of a p-coumaroyl group.
-
Acylation Reaction: This step is likely catalyzed by an N-acyltransferase . This class of enzymes utilizes an activated form of p-coumaric acid, typically p-coumaroyl-CoA, and transfers the acyl group to the secondary amine of cyclo-DOPA. While specific acyltransferases for oleracein biosynthesis have not yet been identified in P. oleracea, the BAHD acyltransferase superfamily is a likely candidate, as its members are known to be involved in the biosynthesis of a wide array of plant secondary metabolites, including other alkaloids.
Stage 3: 6-O-Glucosylation
The final step in the biosynthesis of this compound is the glycosylation of the acylated intermediate.
-
Glucosylation Reaction: A UDP-dependent glucosyltransferase (UGT) is proposed to catalyze the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the 6th position of the indoline ring, forming the final this compound molecule. Plant UGTs are a large and diverse family of enzymes known for their role in modifying the solubility, stability, and bioactivity of secondary metabolites.
Quantitative Data
The concentration of this compound can vary depending on the plant's developmental stage, environmental conditions, and the specific tissues analyzed. Several studies have quantified this compound, consistently identifying it as a major oleracein derivative in the leaves.
| Plant Part | Extraction Method | Analytical Method | This compound Concentration (mg/100g DW) | Oleracein C Concentration (mg/100g DW) | Reference |
| Leaves | Hydroethanolic | HPLC-DAD | 8.2 - 103.0 | 21.2 - 143.0 | [Petropoulos et al., 2019] |
| Aerial Parts (Raw) | Methanolic | HPLC-MS | Not explicitly quantified, but identified as the major oleracein. | - | [Fernández-Poyatos et al., 2021][3] |
| Aerial Parts (Steamed) | Methanolic | HPLC-MS | Identified as a major oleracein, with concentrations decreasing after steaming. | - | [Fernández-Poyatos et al., 2021][3] |
Note: Quantitative data for oleraceins are often reported as equivalents of a standard compound like p-coumaric acid due to the lack of commercial standards for oleraceins themselves.
Experimental Protocols
To facilitate the identification and characterization of the enzymes involved in this compound biosynthesis, the following detailed experimental protocols are provided as a starting point. These are based on established methodologies for analogous enzymes.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
A common approach to identify the genes encoding biosynthetic enzymes is to perform transcriptome sequencing of tissues with high and low concentrations of the target compound.
Methodology:
-
Plant Material: Collect young (actively growing) and mature leaves from P. oleracea. Young leaves are often sites of active secondary metabolite biosynthesis.
-
Metabolite Analysis: Quantify this compound levels in parallel samples using LC-MS to confirm differential accumulation.
-
RNA Extraction: Extract total RNA from the leaf samples using a plant-specific RNA extraction kit, followed by DNase treatment. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Construction and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform paired-end sequencing on an Illumina platform.
-
Bioinformatic Analysis:
-
Perform quality control of raw reads.
-
Assemble a reference transcriptome if a genome is not available.
-
Annotate transcripts against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Map reads to the assembled transcriptome and calculate transcript abundance.
-
Identify differentially expressed genes (DEGs) between young and mature leaves.
-
-
Candidate Gene Identification: Filter the DEGs for transcripts annotated as cytochrome P450s, acyltransferases, and UDP-glucosyltransferases that show higher expression in the tissues with high this compound content.
Protocol 2: Heterologous Expression and in vitro Enzyme Assays for a Candidate Glucosyltransferase (UGT)
Once a candidate UGT gene is identified, its function can be verified through heterologous expression and in vitro assays.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate UGT from P. oleracea cDNA and clone it into an expression vector (e.g., pGEX or pET series for E. coli expression).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Recombinant UGT enzyme
-
Putative acceptor substrate (N-p-coumaroyl-cyclo-DOPA - requires chemical synthesis or isolation)
-
UDP-glucose (donor substrate)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC or LC-MS/MS. Compare the chromatogram to an authentic standard of this compound (if available) or look for a product with the expected mass-to-charge ratio of this compound.
-
Protocol 3: Quantification of this compound by LC-MS/MS
A robust and sensitive method for the quantification of this compound is essential for both biosynthetic studies and quality control.
Methodology:
-
Sample Preparation:
-
Lyophilize and grind plant tissue to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 502.1. Select characteristic product ions for quantification and qualification.
-
-
Quantification: Generate a calibration curve using an isolated and purified this compound standard or, if unavailable, a related compound like p-coumaric acid for semi-quantitative analysis.
Conclusion and Future Directions
The biosynthesis of this compound in Portulaca oleracea is a promising area of research with implications for agriculture, pharmacology, and biotechnology. This guide provides a foundational understanding of the proposed pathway, leveraging knowledge from related metabolic routes. The immediate future of this research lies in the definitive identification and characterization of the specific enzymes responsible for the N-acylation and 6-O-glucosylation steps. The protocols outlined herein provide a clear roadmap for achieving these goals. Successful elucidation of the complete pathway will enable the use of metabolic engineering and synthetic biology approaches to enhance the production of this valuable natural product.
References
- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Oleracein A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a prominent member of the oleraceins, a class of polyphenolic alkaloids characterized as cyclo-DOPA amides.[1][2] These compounds are distinguished by a 5,6-dihydroxyindoline-2-carboxylic acid core, typically N-acylated with derivatives of cinnamic acid.[3] Found primarily in Portulaca oleracea L., commonly known as purslane, this compound and its related compounds have garnered significant interest within the scientific community. This interest stems from their potential pharmacological activities, including antioxidant and neuroprotective effects.[1][4] This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Natural Sources and Distribution
The primary and most well-documented natural source of this compound is the succulent annual herb, Portulaca oleracea L. (purslane), a plant distributed worldwide and consumed both as a vegetable and for medicinal purposes.[5][6] this compound is part of a larger family of over 50 tentatively identified oleraceins within this species.[3]
Distribution within the Plant
Quantitative analyses have revealed that the concentration of this compound varies significantly between different parts of the Portulaca oleracea plant. The leaves consistently show the highest concentrations of this compound compared to the stems.[7] The harvesting stage of the plant also influences the content of this compound, with variations observed at different time points of plant growth.[7]
Influence of Extraction Method on Yield
The choice of extraction method and solvent system plays a critical role in the yield of this compound from Portulaca oleracea. Studies have shown that an infusion of the leaves can be a highly selective method for extracting oleraceins.[1][2] Other methods, including maceration with ethanol-water mixtures and decoction, have also been employed, yielding varying concentrations of this compound.[5]
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound concentrations found in Portulaca oleracea from various studies. These values highlight the variability based on the plant part and extraction method.
Table 1: Concentration of this compound in Portulaca oleracea
| Plant Part | Extraction Method | Concentration (mg/100g dry weight) | Reference |
| Leaves | Not Specified | 8.2 - 103.0 | [7] |
| Stems | Not Specified | 3.34 - 15.2 | [7] |
| Aerial Parts | 60% EtOH with ultrasound | 3.5 - 15.2 (mg/kg) | [5] |
| Leaves | Infusion | Most abundant oleracein | [1][2] |
Experimental Protocols
Extraction of this compound from Portulaca oleracea Leaves (Infusion Method)
This protocol is based on the findings that infusion is a selective method for oleracein extraction.[1][2]
-
Plant Material Preparation: Harvest fresh leaves of Portulaca oleracea. Clean the leaves and dry them in a forced-air oven at 40°C to a constant weight.[5]
-
Infusion: Weigh 5.0 g of the dried leaves and place them in a suitable vessel. Add 150 mL of boiling distilled water. Allow the mixture to stand for 30 minutes with occasional stirring.
-
Filtration: Filter the infusion through a suitable filter paper to remove the solid plant material.
-
Drying: Dry the filtrate under vacuum using a rotary evaporator to obtain the crude extract rich in oleraceins.
Purification of this compound using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the enrichment of oleraceins from a crude extract.[5]
-
Cartridge Conditioning: Condition a Sep-Pak C-18 cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it.
-
Sample Loading: Dissolve 1 g of the crude extract in 1 mL of a methanol/water (20:80, v/v) solution. Centrifuge the solution to remove any particulates and load the supernatant onto the conditioned C-18 cartridge.
-
Washing: Wash the cartridge with 20 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the oleracein-enriched fraction from the cartridge using a suitable solvent system. A stepwise gradient of acetonitrile/water (e.g., 10%, 30%, 50%, and 100% acetonitrile) can be used to fractionate the extract.[5] this compound is expected to elute in the more organic fractions.
-
Drying: Collect the fraction containing this compound and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
Quantification of this compound by UHPLC-Orbitrap-MS
This protocol outlines a general method for the quantitative analysis of this compound.[3]
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.
-
Sample Preparation: Dissolve the purified extract or the crude extract in the mobile phase at a known concentration. Filter the sample through a 0.22 µm syringe filter prior to injection.
-
UHPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Orbitrap):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000.
-
Collision Energy: Optimized for the fragmentation of the this compound precursor ion.
-
-
Data Analysis: Identify this compound based on its retention time and accurate mass. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound, as a cyclo-DOPA alkaloid, is biosynthesized from the amino acid tyrosine. The proposed pathway involves the hydroxylation of tyrosine to L-DOPA, which is then oxidized and cyclized to form the characteristic indoline core. This key step is catalyzed by cytochrome P450 enzymes.[1] The indoline core is subsequently acylated with a cinnamic acid derivative to form this compound.
Caption: Proposed biosynthetic pathway of this compound from tyrosine.
Signaling Pathways Involving Oleraceins
Nrf2/Keap1 Antioxidant Response Pathway
An oleracein-enriched fraction from Portulaca oleracea has been shown to activate the Nrf2 pathway.[1][2] This pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by electrophiles or antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant pathway by an oleracein-enriched fraction.
ERK1/2 Signaling Pathway in Neuroprotection
Oleracein E, a related compound, has demonstrated neuroprotective effects by modulating the ERK1/2 signaling pathway.[4][7] In models of neurotoxicity, Oleracein E was found to inhibit the phosphorylation of ERK1/2.[7] This pathway is involved in cell survival and differentiation, and its modulation by oleraceins may contribute to their neuroprotective properties.
Caption: Inhibition of ERK1/2 phosphorylation by Oleracein E in a neuroprotective context.
Conclusion
This compound, a characteristic alkaloid of Portulaca oleracea, represents a promising natural product for further investigation. This guide has provided a comprehensive overview of its natural sources, distribution, and the analytical methods for its study. The detailed experimental protocols and the visualization of its biosynthetic and signaling pathways offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis and the detailed molecular mechanisms underlying its pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-Orbitrap-MS Tentative Identification of 51 Oleraceins (Cyclo-Dopa Amides) in Portulaca oleracea L. Cluster Analysis and MS2 Filtering by Mass Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleracein E Rejuvenates Senescent Hippocampal NSCs by Inhibiting the ERK1/2-mTOR Axis to Improve Cognitive Dysfunction in Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS analysis of phenolic compounds and oleraceins in aerial parts of Portulaca oleracea L. | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
- 7. Effect of Oleracein E, a Neuroprotective Tetrahydroisoquinoline, on Rotenone-Induced Parkinson's Disease Cell and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleracein A and its Role in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to protect themselves from a myriad of biotic and abiotic stresses. A crucial component of this defense arsenal is the production of a vast array of secondary metabolites. These compounds are not directly involved in the primary processes of growth and development but are essential for the plant's interaction with its environment. Among the diverse classes of these natural products, alkaloids often play a significant role in deterring herbivores and pathogens.
Oleracein A, a phenolic alkaloid belonging to the isoquinoline family, is a characteristic compound found in Portulaca oleracea L. (purslane).[1] Traditionally, P. oleracea has been recognized for its nutritional and medicinal properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] While the pharmacological effects of purslane extracts and some of its constituents are increasingly being studied, the specific role of this compound in the plant's own defense mechanisms is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding and potential role of this compound in plant defense, drawing parallels from the known functions of related compounds and outlining experimental approaches for future investigations.
The Landscape of Plant Defense
Plant defense responses can be broadly categorized into two types:
-
Constitutive Defenses: These are pre-existing physical and chemical barriers that provide the first line of defense. Examples include the cuticle, cell wall, and the storage of antimicrobial compounds in vacuoles.
-
Induced Defenses: These are activated upon recognition of a pathogen or herbivore attack. This recognition triggers complex signaling cascades that lead to the production of defense-related proteins and secondary metabolites.
Key signaling molecules, often referred to as phytohormones, that mediate these induced defense responses include:
-
Jasmonic Acid (JA): Primarily involved in defense against necrotrophic pathogens and chewing insects.
-
Salicylic Acid (SA): A key regulator of defense against biotrophic pathogens and is central to Systemic Acquired Resistance (SAR).
-
Ethylene (ET): Often acts synergistically with JA to regulate defense responses.
Upon activation of these signaling pathways, a common downstream response is the production of Pathogenesis-Related (PR) proteins and an oxidative burst , which involves the rapid production of Reactive Oxygen Species (ROS). While ROS can directly harm pathogens, they also act as signaling molecules to further amplify the defense response. Antioxidant compounds produced by the plant are crucial to protect the plant's own cells from oxidative damage during this process.
This compound: A Potential Player in Plant Defense
While direct evidence detailing the role of this compound in fending off specific plant pathogens or herbivores is currently limited, its chemical nature and the known bioactivities of related compounds and P. oleracea extracts provide strong indications of its potential defensive functions. The primary hypothesized mechanism is centered around its antioxidant properties.
Antioxidant Activity: A Key Defensive Trait
Several studies have highlighted the antioxidant capabilities of oleraceins and purslane extracts.[1][2] Antioxidant activity is a critical component of plant defense, as it helps to mitigate the oxidative stress induced by pathogen attacks. This compound, as a phenolic compound, is well-equipped to scavenge free radicals and protect cellular components from damage.
Quantitative Data on Bioactivities of Oleraceins
While specific quantitative data for this compound's direct impact on plant pathogens is not yet available in the literature, data for the closely related Oleracein E and Oleracein L provide valuable insights into the potential bioactivities of this class of compounds.
| Compound | Bioactivity | Assay | Result | Reference |
| Oleracein E | Antioxidant Enzyme Activity | SOD activity in β-TC-6 cells (at 100 µM) | 22.10% increase | [2] |
| Catalase activity in β-TC-6 cells (at 100 µM) | 15.62% increase | [2] | ||
| GPx activity in β-TC-6 cells (at 100 µM) | 29.83% increase | [2] | ||
| Oxidative Stress Marker | MDA reduction in β-TC-6 cells (at 100 µM) | 18.64% decrease | [2] | |
| Enzyme Inhibition | α-glucosidase | Significant inhibitory effect | [2] | |
| Oleracein L | Antioxidant Enzyme Activity | SOD activity in β-TC-6 cells (at 100 µM) | 15.78% increase | [2] |
| Catalase activity in β-TC-6 cells (at 100 µM) | 19.56% increase | [2] | ||
| GPx activity in β-TC-6 cells (at 100 µM) | 11.60% increase | [2] |
SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde
Hypothesized Signaling Pathway of this compound in Plant Defense
Based on the known mechanisms of plant defense and the antioxidant nature of phenolic alkaloids, a hypothetical signaling pathway for this compound's involvement in plant defense can be proposed. This model provides a framework for future research.
Caption: Hypothesized signaling cascade of this compound in plant defense.
Experimental Protocols for Investigating this compound's Role in Plant Defense
To elucidate the precise role of this compound, a series of targeted experiments are required. The following protocols provide a foundation for such investigations.
Pathogen Growth Inhibition Assay
This assay directly tests the antimicrobial activity of this compound.
-
Objective: To determine if this compound can inhibit the growth of plant pathogenic bacteria or fungi in vitro.
-
Methodology:
-
Culture a plant pathogenic bacterium (e.g., Pseudomonas syringae) or fungus (e.g., Botrytis cinerea) on appropriate solid or liquid media.
-
Prepare stock solutions of purified this compound in a suitable solvent (e.g., DMSO).
-
For solid media, sterile paper discs impregnated with different concentrations of this compound are placed on a lawn of the microbe. The diameter of the inhibition zone is measured after incubation.
-
For liquid media, this compound is added to the culture at various concentrations. Microbial growth is monitored over time by measuring optical density (for bacteria) or mycelial dry weight (for fungi).
-
Include appropriate controls (solvent only and a known antimicrobial agent).
-
Bacterial Leaf Infiltration Assay
This in planta assay assesses the effect of this compound on pathogen proliferation within the host tissue.
-
Objective: To determine if pre-treatment with this compound enhances a plant's resistance to bacterial infection.
-
Methodology:
-
Grow model plants (e.g., Arabidopsis thaliana or Nicotiana benthamiana) under controlled conditions.
-
Prepare a solution of this compound and a control solution (e.g., buffer with solvent).
-
Infiltrate the leaves of one set of plants with the this compound solution and another set with the control solution using a needleless syringe.
-
After a set period (e.g., 24 hours) to allow for the induction of any defense responses, infiltrate the same leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae pv. tomato DC3000) at a known concentration.
-
At various time points post-infection (e.g., 0 and 3 days), take leaf discs from the infiltrated areas.
-
Homogenize the leaf discs in a buffer, serially dilute the homogenate, and plate on selective media to quantify the number of bacterial colony-forming units (CFUs).
-
Compare the bacterial growth in this compound-treated versus control-treated plants.
-
Gene Expression Analysis by RT-qPCR
This method determines if this compound treatment induces the expression of known defense-related genes.
-
Objective: To investigate whether this compound can trigger the plant's molecular defense responses.
-
Methodology:
-
Treat plants with this compound as described in the leaf infiltration assay.
-
Harvest leaf tissue at different time points after treatment (e.g., 0, 6, 12, 24 hours).
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for key defense-related genes (e.g., PR-1, PR-5 for the SA pathway; PDF1.2, VSP2 for the JA pathway) and a reference gene for normalization.
-
Analyze the relative expression levels of the target genes in this compound-treated plants compared to controls.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation into the role of this compound in plant defense.
Caption: A logical workflow for investigating this compound's role in plant defense.
Conclusion and Future Directions
This compound stands as a promising candidate for a novel plant defense-related secondary metabolite. Its inherent antioxidant properties, characteristic of phenolic alkaloids, suggest a foundational role in mitigating oxidative stress during plant-pathogen interactions. While direct evidence of its specific functions in plant immunity is still forthcoming, the framework and experimental protocols outlined in this guide provide a clear path for future research.
Key areas for future investigation include:
-
Elucidating the specific signaling pathways modulated by this compound. Does it interact with JA, SA, or other signaling cascades?
-
Identifying the protein targets of this compound within the plant cell.
-
Assessing its effectiveness against a broader range of plant pathogens and herbivores.
-
Investigating the regulation of this compound biosynthesis in Portulaca oleracea in response to different stressors.
A deeper understanding of this compound's role in plant defense not only contributes to the fundamental knowledge of plant-environment interactions but also opens up possibilities for its application in sustainable agriculture, potentially as a natural biopesticide or a plant defense elicitor. Furthermore, for drug development professionals, understanding its mode of action in a biological system can provide valuable insights for the discovery of new therapeutic agents.
References
The Neuroprotective Potential of Oleraceins: A Technical Overview of Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleraceins, a class of phenolic alkaloids isolated from Portulaca oleracea L. (purslane), are emerging as promising candidates for neuroprotective therapies. While a variety of oleraceins have been identified, with Oleracein A being the most abundant, early in-depth research into the neuroprotective mechanisms has predominantly focused on a closely related analogue, Oleracein E. This technical guide synthesizes the foundational preclinical data from these early studies, with a primary focus on the findings related to Oleracein E as a representative molecule of this class. The data presented herein provides a critical baseline for further investigation into the therapeutic potential of this compound and other related compounds for neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Oleracein E.
Table 1: In Vitro Neuroprotective Effects of Oleracein E on SH-SY5Y Cells
| Parameter | Toxin/Stressor | Oleracein E Concentration | Treatment Time | Result | Reference |
| LDH Release | Rotenone (5 µM) | 10 µM | 2 hours (pretreatment) | Decreased | [1] |
| Apoptosis Rate | Rotenone (5 µM) | 10 µM | 2 hours (pretreatment) | Decreased | [1] |
| ROS Levels | Rotenone | 10 µM | 2 hours (pretreatment) | Reduced | [1] |
| ERK1/2 Phosphorylation | Rotenone | 10 µM | 2 hours (pretreatment) | Inhibited | [1] |
| Bax Protein Expression | Rotenone | 10 µM | 2 hours (pretreatment) | Reduced up-regulation | [1] |
| Cytochrome C Release | Rotenone | 10 µM | 2 hours (pretreatment) | Prevented | [1] |
| Caspase-3 Activation | Rotenone | 10 µM | 2 hours (pretreatment) | Prevented | [1] |
Table 2: In Vivo Neuroprotective Effects of Oleracein E in a Rotenone-Induced Mouse Model of Parkinson's Disease
| Parameter | Animal Model | Oleracein E Dosage | Treatment Duration | Result | Reference |
| Motor Function (Spontaneous Activity) | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Increased moving distance | [1] |
| Motor Function (Rota-rod Test) | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Increased sustained time | [1] |
| Superoxide Dismutase (SOD) Activity | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Elevated in midbrain and striatum | [1] |
| Malondialdehyde (MDA) Content | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Decreased in midbrain and striatum | [1] |
| ERK1/2 Phosphorylation | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Reduced in midbrain and striatum | [1] |
| Tyrosine Hydroxylase (TH)-positive Neurons | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Preserved in substantia nigra pars compacta (SNpc) | [1] |
| Dopaminergic Fiber Density | C57BL-6J mice | 15 mg/(kg·d) (intragastric) | 56 days | Maintained in SNpc | [1] |
Experimental Protocols
In Vitro Assessment of Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pretreated with Oleracein E (10 µM) for 2 hours.
-
Induction of Neurotoxicity: Following pretreatment, cells were exposed to rotenone (5 µM) for 24 hours to induce apoptosis and cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: Cell cytotoxicity was quantified by measuring the release of LDH into the culture medium using a commercial LDH assay kit.
-
Apoptosis Assay: The rate of apoptosis was determined using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: Protein expression levels of phosphorylated ERK1/2, Bax, cytochrome C, and cleaved caspase-3 were determined by Western blot analysis to elucidate the signaling pathways involved.
In Vivo Assessment in a Rotenone-Induced Mouse Model
-
Animal Model: Male C57BL-6J mice were used. Parkinson's disease-like pathology was induced by intragastric administration of rotenone (30 mg/(kg·d)) for 56 days.
-
Treatment: Oleracein E was administered intragastrically at a dose of 15 mg/(kg·d) for 56 days, concurrently with rotenone administration. A positive control group received selegiline hydrochloride.
-
Behavioral Testing:
-
Spontaneous Activity Test: The total distance moved in an open field was recorded to assess general motor function.
-
Rota-rod Test: The time the mice could remain on a rotating rod was measured to evaluate motor coordination and balance.
-
-
Biochemical Analysis of Brain Tissue: At the end of the treatment period, the midbrain and striatum were dissected for biochemical analysis.
-
SOD and MDA Assays: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) content were measured using commercial kits to assess oxidative stress.
-
Western Blot Analysis: Levels of phosphorylated ERK1/2 were quantified.
-
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons and the density of dopaminergic fibers in the substantia nigra pars compacta (SNpc).
Signaling Pathways and Experimental Workflow
Oleracein E Neuroprotective Signaling Pathway
Caption: Oleracein E inhibits rotenone-induced apoptosis.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing Oleracein E neuroprotection.
Conclusion and Future Directions
The early research on Oleracein E provides a compelling case for the neuroprotective potential of the oleracein class of compounds. The demonstrated mechanisms, including the reduction of oxidative stress and inhibition of apoptotic pathways, are highly relevant to the pathology of several neurodegenerative diseases. While these findings are promising, it is imperative that future research efforts focus on this compound, the most abundant oleracein in Portulaca oleracea. Direct, in-depth studies on this compound are necessary to confirm if it shares the same neuroprotective efficacy and mechanisms as Oleracein E. Further investigations should also aim to establish a comprehensive pharmacokinetic and safety profile for this compound to support its development as a potential therapeutic agent.
References
Spectroscopic and Characterization Analysis of Oleracein A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a bioactive alkaloid first identified in Portulaca oleracea L. (purslane), a plant with a long history of use in traditional medicine. As a member of the oleracein class of compounds, it is characterized by a cyclo-dopa moiety. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, outlines key experimental protocols for its study, and visualizes associated biochemical pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a water-soluble yellow powder. Its chemical structure, as determined by spectroscopic analysis, is 5-hydroxy-1-p-coumaric acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-beta-D-glucopyranoside. The molecular formula is C₂₄H₂₅NO₁₁[1], with a molecular weight of 503.5 g/mol [1].
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized in the tables below. These data provide the foundational information for the assignment of the chemical structure.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.32 | d | 10.0 |
| 3A | 3.45 | m | |
| 3B | 3.15 | m | |
| 4 | 8.31 | s | |
| 7 | 6.88 | s | |
| 2' | 7.50 | d | 8.5 |
| 3' | 6.80 | d | 8.5 |
| 5' | 6.80 | d | 8.5 |
| 6' | 7.50 | d | 8.5 |
| 7' | 7.45 | d | 15.5 |
| 8' | 6.55 | d | 15.5 |
| 1'' | 4.58 | d | 5.5 |
| 2'' | 3.50-3.20 | m | |
| 3'' | 3.50-3.20 | m | |
| 4'' | 3.50-3.20 | m | |
| 5'' | 3.50-3.20 | m | |
| 6''A | 3.70 | m | |
| 6''B | 3.55 | m |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) of this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 59.2 |
| 3 | 32.1 |
| 3a | 129.8 |
| 4 | 102.5 |
| 5 | 145.5 |
| 6 | 144.9 |
| 7 | 115.8 |
| 7a | 122.3 |
| C=O | 165.8 |
| 1' | 125.8 |
| 2' | 130.5 |
| 3' | 115.5 |
| 4' | 159.5 |
| 5' | 115.5 |
| 6' | 130.5 |
| 7' | 142.1 |
| 8' | 118.2 |
| 1'' | 102.1 |
| 2'' | 74.2 |
| 3'' | 76.9 |
| 4'' | 70.3 |
| 5'' | 77.2 |
| 6'' | 61.2 |
| COOH | 172.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry has been instrumental in confirming the molecular formula of this compound. In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 502. Key fragment ions are observed at m/z 340, 296, and 252, which are characteristic of the oleracein structure and aid in its identification within complex mixtures[2][3].
Table 3: Mass Spectrometry Data for this compound
| Ion Mode | Observed m/z | Ion Type |
| Negative | 502.135 | [M-H]⁻ |
| Negative | 340.083 | [M-H-glucosyl]⁻ |
| Negative | 296.093 | [M-H-glucosyl-CO₂]⁻ |
| Negative | 252 | [Fragment] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed IR and UV-Vis spectroscopic data for isolated this compound are not extensively reported in the available literature. While studies on crude extracts of Portulaca oleracea provide general spectral features, specific absorption maxima and vibrational frequencies for the purified compound are yet to be fully documented.
Experimental Protocols
Isolation and Purification of this compound
A standardized, detailed protocol for the isolation of this compound is not currently available in the public domain. However, a general workflow can be inferred from methodologies used for the isolation of other oleraceins and related compounds from Portulaca oleracea. The following is a generalized procedure:
Methodology:
-
Extraction: Dried and powdered aerial parts of Portulaca oleracea are refluxed with an aqueous ethanol solution (typically 70%).
-
Filtration and Concentration: The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Preliminary Purification: The crude extract is subjected to column chromatography using macroporous adsorption resins and/or Sephadex LH-20 to separate compounds based on polarity and size.
-
Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.
Biological Activity and Signaling Pathways
An oleracein-enriched fraction from Portulaca oleracea has been reported to exhibit radical scavenging activity and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in vitro, without showing apparent cytotoxicity. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.
Nrf2 Signaling Pathway Activation
The precise mechanism by which this compound activates the Nrf2 pathway has not been fully elucidated. However, a general model of Nrf2 activation by phytochemicals involves the disruption of the Keap1-Nrf2 interaction.
Pathway Description:
-
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
-
It is postulated that this compound, or its metabolites, may interact with cysteine residues on Keap1, inducing a conformational change.
-
This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.
-
Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins.
-
The Nrf2-Maf complex binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., Heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).
Conclusion
This compound is a promising natural product with demonstrated antioxidant potential. This guide has summarized the key spectroscopic data that form the basis of its structural characterization. While the fundamental NMR and MS data are well-established, further research is required to fully characterize its IR and UV-Vis spectroscopic properties and to elucidate the specific molecular mechanisms underlying its biological activities, particularly its interaction with the Nrf2 signaling pathway. A standardized and detailed protocol for its isolation and purification would also be of significant benefit to the research community.
References
The Oleracein Compound Family: A Technical Guide for Researchers
Abstract: The oleracein family of compounds, a class of alkaloids primarily isolated from Portulaca oleracea L. (purslane), has garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of oleraceins and their derivatives, tailored for researchers, scientists, and drug development professionals. It covers their chemical nature, synthesis and isolation, and multifaceted pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area of natural product chemistry.
Introduction to Oleraceins
Oleraceins are a class of alkaloid compounds, predominantly indoline and cyclo-dopa amides, found in the medicinal plant Portulaca oleracea[1]. This plant has a long history of use in traditional medicine for treating a variety of ailments, which has spurred modern scientific investigation into its bioactive constituents[1][2]. The oleracein family encompasses a range of derivatives, each with unique structural features that contribute to their diverse biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects, making them promising candidates for drug discovery and development[1].
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activities of various oleracein compounds and their derivatives. This data is crucial for comparing the potency and efficacy of different compounds across various assays.
| Compound | Biological Activity | Assay | Cell Line/System | IC50/EC50 Value | Reference |
| Oleracein F | Antioxidant | DPPH radical scavenging | - | EC50: 21.00 µM | [2] |
| Oleracein G | Antioxidant | DPPH radical scavenging | - | EC50: 37.69 µM | [2] |
| Oleracein A | Cytotoxicity | Sulforhodamine B (SRB) assay | Human cervical cancer (HeLa) | GI50: > 400 µg/mL | [3] |
| Oleracein C | Cytotoxicity | Sulforhodamine B (SRB) assay | Human cervical cancer (HeLa) | GI50: > 400 µg/mL | [3] |
| Purslane Seed Methanol Extract | Anti-inflammatory | Nitric Oxide (NO) Production | - | IC50: Lower than fixed oil extract and ascorbic acid | [4] |
| Purslane Seed Fixed Oil Extract | Anti-inflammatory | Nitric Oxide (NO) Production | - | IC50: Higher than methanol extract | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of oleracein compounds.
Isolation and Purification of Oleraceins from Portulaca oleracea
The isolation of oleracein compounds is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry:
1. Plant Material Preparation:
- Collect fresh aerial parts of Portulaca oleracea.
- Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
- Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking.
- Alternatively, use Soxhlet extraction for a more exhaustive extraction process.
- Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
- Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- This will yield fractions with compounds of different polarities, concentrating the oleraceins in one or more fractions (typically the more polar fractions like ethyl acetate and n-butanol).
4. Chromatographic Purification:
- Subject the oleracein-rich fraction(s) to column chromatography on silica gel or Sephadex LH-20.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
- Pool the fractions containing the same compound and concentrate them.
- Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure oleracein derivatives.
5. Structure Elucidation:
- Characterize the structure of the purified oleraceins using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the antioxidant capacity of natural products.
1. Reagent Preparation:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
- Prepare stock solutions of the test compounds (oleraceins) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
2. Assay Procedure:
- Prepare a series of dilutions of the test compounds and the positive control.
- In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Include a blank control containing only the solvent and the DPPH solution.
- Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
- Plot a graph of the percentage of scavenging activity against the concentration of the test compound.
- Determine the EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., SH-SY5Y human neuroblastoma cells) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2[5][6][7][8].
- Harvest the cells using trypsin-EDTA and perform a cell count.
- Seed the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a series of dilutions of the oleracein compounds in the culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
- Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
- Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[9][10].
- Carefully remove the medium containing MTT.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals[9].
- Gently shake the plate to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader[9].
4. Data Analysis:
- Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated control cells.
- Plot a graph of cell viability against the concentration of the test compound.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the graph.
Signaling Pathways and Mechanisms of Action
Oleracein E and the MAPK/STAT2 Signaling Pathway
Recent studies have elucidated that Oleracein E exerts its cardioprotective and anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway through the direct targeting of the STAT2 (Signal Transducer and Activator of Transcription 2) protein[11][12]. In the context of angiotensin II (Ang II)-induced cardiac injury, Ang II activates the MAPK cascade, leading to inflammatory responses. Oleracein E has been shown to physically bind to STAT2, thereby suppressing the Ang II-activated MAPKs/STAT2 signaling cascade[11][12]. This inhibitory action mitigates the inflammatory response in cardiac tissues and cultured cardiomyocytes. The essential role of this pathway in the anti-inflammatory action of Oleracein E was confirmed by genetic ablation experiments, where the efficacy of Oleracein E was nullified in cardiomyocytes deficient in MAPKs or STAT2[11][12].
Caption: Oleracein E inhibits the MAPK/STAT2 signaling pathway.
Experimental Workflow for Investigating Oleracein E's Mechanism
The following diagram illustrates a typical experimental workflow to investigate the mechanism of action of Oleracein E on the MAPK/STAT2 pathway.
Caption: Workflow for elucidating Oleracein E's mechanism of action.
Conclusion
The oleracein family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing key mechanisms of action. Continued research into the synthesis of oleracein derivatives and the elucidation of their structure-activity relationships will be crucial for the development of novel therapeutic agents based on these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional Value, Chemical Composition and Cytotoxic Properties of Common Purslane (Portulaca oleracea L.) in Relation to Harvesting Stage and Plant Part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oleoylethanolamide and Palmitoylethanolamide Enhance IFNβ-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells [mdpi.com]
- 6. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Portulaca oleracea L. Extract and Its Alkaloid Oleracein E Alleviates Cardiac Remodeling and Heart Failure in Mice by Targeting STAT2 Through the MAPK Signaling Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oleracein A Extraction from Portulaca oleracea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the extraction, purification, and quantification of Oleracein A from Portulaca oleracea (purslane). This compound, a polyphenolic alkaloid, has garnered significant interest for its potential therapeutic properties, including its role as an activator of the Nrf2 signaling pathway.[1][2] This protocol synthesizes established methodologies to provide a clear and detailed guide for researchers. All quantitative data are presented in structured tables for comparative analysis. Additionally, key experimental workflows and the relevant signaling pathway are visualized using diagrams.
Introduction
Portulaca oleracea, commonly known as purslane, is a rich source of various bioactive compounds, including flavonoids, phenolic acids, and a unique class of alkaloids known as oleraceins.[3][4] Among these, this compound has been identified as a principal and abundant bioactive constituent.[1][2] Research suggests that oleraceins contribute to the plant's antioxidant and potential nutraceutical properties.[1][2] Notably, an oleracein-enriched fraction from P. oleracea has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] This protocol offers a detailed methodology for the selective extraction and enrichment of this compound to facilitate further research into its biological activities and potential for drug development.
Experimental Protocols
Part 1: Extraction of an Oleracein-Enriched Fraction
This protocol is adapted from a method demonstrated to yield an extract rich in oleraceins.[1]
1.1. Materials and Reagents:
-
Dried leaves of Portulaca oleracea
-
Deionized water
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Rotary evaporator
-
Filtration apparatus
1.2. Infusion Preparation:
-
Grind the dried leaves of P. oleracea to a fine powder.
-
Prepare an infusion according to the procedures of the Official European Pharmacopoeia. While the specific ratio is not detailed in the source, a common starting point for infusions is a 1:10 to 1:20 weight-to-volume ratio of plant material to water.
-
Heat deionized water to boiling and pour over the powdered plant material.
-
Allow the mixture to steep for a designated period (e.g., 15-30 minutes), followed by filtration to remove solid plant material.
-
Dry the resulting aqueous extract under vacuum using a rotary evaporator.
1.3. Preparation of the Oleracein-Enriched Fraction:
-
Dissolve 1 gram of the dried infusion extract in 1 mL of a 20:80 (v/v) mixture of methanol and water.
-
Centrifuge the solution to pellet any insoluble material.
-
Condition a Solid Phase Extraction (SPE) C18 cartridge by washing with methanol followed by deionized water.
-
Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Elute the cartridge with a stepwise gradient of acetonitrile in water (e.g., 10%, 30%, 50%, and 100% ACN) to fractionate the extract. The fraction richest in oleraceins is typically eluted at a specific ACN concentration, which may require optimization and analysis of the resulting fractions.
Part 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV
This section outlines a general procedure for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and standards.
2.1. Materials and Reagents:
-
This compound standard (if available)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
2.2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for this compound (requires determination from a UV scan of a pure standard or reference to literature).
-
Injection Volume: 10-20 µL.
2.3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the dried oleracein-enriched fraction in the mobile phase starting solvent.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
2.4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the oleracein-enriched fraction and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Portulaca oleracea
| Extraction Method | Solvent | Temperature | Duration | Bioactive Compound Yield (Example) | Reference |
| Soxhlet | 80% Methanol | 64°C | 5 h | Polyphenols: 16.717 ± 0.11 mg GAE/g DW | [3] |
| Lixiviation | Water | Ambient | 24 h | Data not specified | [3] |
| Infusion | Water | Boiling | - | Richest in oleraceins | [1] |
Table 2: Quantitative Yield of this compound from Portulaca oleracea
| Extraction Method | Plant Part | This compound Content | Analytical Method | Reference |
| 60% EtOH with ultrasound | Aerial parts | 35.00 to 151.93 mg/kg | HPLC-UV | [1] |
| Infusion | Leaves | Most abundant oleracein | LC-MRM-MS | [1] |
Visualizations
Discussion
The presented protocol for an oleracein-enriched fraction provides a robust starting point for the isolation of this compound. The use of infusion is highlighted as a preferential "green" extraction method for this class of compounds.[1] Subsequent purification using solid-phase extraction allows for the concentration of oleraceins, facilitating more accurate quantification and further biological assays.
The quantification of this compound is crucial for standardizing extracts and understanding dose-dependent biological effects. While HPLC-UV is a widely accessible method, for higher sensitivity and specificity, LC-MS-based methods are recommended.[1]
The activation of the Nrf2 pathway by an oleracein-enriched fraction underscores the therapeutic potential of these compounds.[1][2] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation can protect cells from oxidative stress-induced damage.[5] This mechanism may underlie some of the traditional medicinal uses of P. oleracea. Further investigation into the specific interaction of this compound with components of the Nrf2 pathway, such as Keap1, is warranted.
Conclusion
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Portulaca oleracea. The provided data tables and diagrams offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. The outlined methodologies and the understanding of the Nrf2 signaling pathway will aid in the continued exploration of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. Phytochemical Composition and Antioxidant Activity of Portulaca oleracea: Influence of the Steaming Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihepatocarcinoma Effect of Portulaca oleracea L. in Mice by PI3K/Akt/mTOR and Nrf2/HO-1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Oleracein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A, a prominent polyphenolic alkaloid found in Portulaca oleracea L. (purslane), has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the efficient extraction of this compound using ultrasound-assisted extraction (UAE), a modern and highly effective technique. UAE offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and increased yields of target compounds. These protocols are designed to provide a robust starting point for researchers aiming to isolate and study this compound for various applications, from basic research to drug development.
Comparative Extraction Efficiency
Ultrasound-assisted extraction has been demonstrated to be more efficient than conventional maceration for the extraction of bioactive compounds from plant matrices. The application of ultrasonic waves facilitates solvent penetration into the plant material and enhances mass transfer, leading to higher extraction yields in a significantly shorter time. While specific comparative data for this compound is limited, the trend is well-established for related phenolic compounds.
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Echinacea purpurea
| Extraction Method | Extraction Time | Total Phenolic Content (mg/g) |
| Maceration | 24 hours | 12.5 ± 0.5 |
| Ultrasound-Assisted Extraction (UAE) | 40 minutes | 18.2 ± 0.7 |
Note: Data is representative of the general efficiency gains of UAE over maceration for phenolic compounds and is adapted from studies on similar plant materials[1][2]. Specific yields for this compound may vary and require optimization.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes the use of an ultrasonic bath for the extraction of this compound from dried Portulaca oleracea powder.
Materials and Equipment:
-
Dried and powdered aerial parts of Portulaca oleracea
-
Ethanol (95%, analytical grade)
-
Deionized water
-
Ultrasonic bath with temperature control
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Portulaca oleracea and place it into a 250 mL beaker or flask.
-
Solvent Addition: Prepare a 50% (v/v) ethanol-water solution. Add 100 mL of the 50% ethanol solution to the beaker containing the plant powder (a 1:10 solid-to-liquid ratio).
-
Ultrasonication: Place the beaker in the ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.
-
Extraction and Separation: After sonication, remove the beaker from the bath. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.
-
Solvent Evaporation (Optional): To concentrate the extract, the solvent can be removed using a rotary evaporator at a temperature below 50°C.
-
Storage: Store the final extract at 4°C in a dark container for further analysis.
Protocol 2: Maceration Extraction (for Comparison)
This protocol outlines a conventional maceration extraction method.
Materials and Equipment:
-
Dried and powdered aerial parts of Portulaca oleracea
-
Ethanol (95%, analytical grade)
-
Deionized water
-
Shaker or magnetic stirrer
-
Beakers or flasks with stoppers
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Portulaca oleracea and place it into a 250 mL flask.
-
Solvent Addition: Add 100 mL of a 50% (v/v) ethanol-water solution to the flask.
-
Maceration: Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. Macerate for 24 hours at room temperature.
-
Separation and Filtration: After 24 hours, process the mixture as described in steps 4 and 5 of the UAE protocol.
-
Concentration and Storage: Concentrate the extract if necessary and store it as described in steps 6 and 7 of the UAE protocol.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound in the prepared extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the obtained extracts with the mobile phase. Filter the diluted samples through a 0.22 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient can be optimized, for example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Oleraceins can be monitored at approximately 320 nm.[3][4]
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the this compound peak based on its retention time compared to the standard (if available) or based on previously reported chromatograms.
-
Quantification: Construct a calibration curve using the peak areas of the standard solutions. Calculate the concentration of this compound in the samples based on this curve. For relative quantification, compare the peak areas of this compound across different samples.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways
Oleracein-containing extracts from Portulaca oleracea have been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. Additionally, related compounds like Oleracein E have demonstrated effects on the MAPK signaling pathway, which is involved in cellular processes like inflammation and proliferation.
Nrf2 Activation Pathway
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling cascade by Oleraceins.
References
- 1. journal.unpak.ac.id [journal.unpak.ac.id]
- 2. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Phytochemicals Targeting Nrf2 to Enhance the Radiosensitivity of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Oleracein A using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a phenolic alkaloid found in purslane (Portulaca oleracea L.), a plant recognized for its nutritional and medicinal properties.[1][2] As a member of the oleracein class of compounds, which are cyclo-DOPA derivatives, this compound has garnered interest for its potential antioxidant and cytoprotective activities.[1][3] Notably, oleracein-enriched fractions from purslane have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Portulaca oleracea using High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in Portulaca oleracea can vary depending on the plant's origin and the extraction method employed. The following table summarizes quantitative data from literature to provide an expected range of this compound content in plant extracts.
| Plant Material & Extraction Method | This compound Concentration (mg/kg of dry weight) | Reference |
| Aerial parts, 60% Ethanol Extract (ultrasound-assisted) | 35.00 - 151.93 | [1] |
| Leaves, Hydroethanolic Extract (80:20 ethanol:water) | Varies by growth stage | [1] |
| Leaves, Infusion | Identified as the most abundant oleracein | [3] |
Experimental Protocols
This section outlines a comprehensive workflow for the isolation and purification of this compound from dried Portulaca oleracea plant material. The protocol is divided into three main stages: Extraction, Solid-Phase Extraction (SPE) Fractionation, and Preparative HPLC Purification.
Extraction of Oleraceins from Portulaca oleracea
This protocol describes the preparation of an oleracein-rich extract from the dried aerial parts of Portulaca oleracea. An infusion method is highlighted as it has been shown to be selective for oleraceins.
Materials and Reagents:
-
Dried and powdered aerial parts of Portulaca oleracea
-
Deionized water
-
Ethanol (70%)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Infusion: Weigh 100 g of dried, powdered Portulaca oleracea and place it in a suitable flask. Add 1 L of boiling deionized water.
-
Maceration: Allow the mixture to macerate for 2 hours with occasional stirring as it cools to room temperature.
-
Filtration: Filter the infusion through filter paper to remove solid plant material. For a higher yield, the plant material can be pressed.
-
Re-extraction (Optional): To maximize the yield, the retained plant material can be re-extracted with 500 mL of 70% ethanol under reflux for 1 hour. Filter and combine the ethanolic extract with the initial aqueous infusion.
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Lyophilization: For complete removal of water, freeze-dry the concentrated extract to obtain a powdered crude extract.
Solid-Phase Extraction (SPE) for an Oleracein-Enriched Fraction
This step aims to enrich the crude extract with oleraceins by removing more polar and non-polar compounds using a C18 solid-phase extraction cartridge.
Materials and Reagents:
-
Crude extract from Portulaca oleracea
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile (ACN)
-
Sep-Pak C18 cartridges
-
SPE manifold (optional)
Procedure:
-
Sample Preparation: Dissolve 1 g of the lyophilized crude extract in 10 mL of 20% methanol in water (v/v). Centrifuge the solution to remove any insoluble material.
-
Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by passing 20 mL of methanol followed by 20 mL of deionized water.
-
Sample Loading: Load the supernatant from the prepared sample onto the conditioned C18 cartridge.
-
Fractionation: Elute the cartridge with a stepwise gradient of acetonitrile in water.
-
Fraction 1 (Wash): Elute with 20 mL of 10% acetonitrile in water to remove highly polar compounds.
-
Fraction 2 (Oleracein-Enriched): Elute with 20 mL of 30% acetonitrile in water. This fraction is expected to be enriched with this compound.[1]
-
Fraction 3 & 4: Elute with 20 mL of 50% and 100% acetonitrile, respectively, to remove less polar compounds.
-
-
Concentration: Concentrate the oleracein-enriched fraction (Fraction 2) using a rotary evaporator and then lyophilize to obtain a dry powder.
Preparative HPLC Purification of this compound
The final step involves the purification of this compound from the enriched fraction using preparative reverse-phase HPLC.
Materials and Reagents:
-
Oleracein-enriched fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Procedure:
-
Sample Preparation: Dissolve the lyophilized oleracein-enriched fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram at 320 nm and collect the fractions corresponding to the major peak, which is anticipated to be this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of this compound.
-
Final Concentration: Pool the pure fractions and remove the solvent by lyophilization to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
References
Application Note: Sensitive Detection of Oleracein A using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a bioactive cyclodopa amide found in Portulaca oleracea L. (purslane), a plant recognized for its medicinal and nutritional properties. As a potent antioxidant, this compound is of increasing interest in pharmaceutical and nutraceutical research for its potential therapeutic effects, including neuroprotection. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Recent studies have highlighted the role of Oleraceins in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[1][2][3] This pathway is a critical target for drug development aimed at mitigating diseases associated with oxidative damage. Accurate and sensitive detection methods are therefore essential for pharmacokinetic studies, quality control of herbal preparations, and investigation of its mechanism of action.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.9950[4][5] |
| Limit of Detection (LOD) | < 925.85 ng/g (in plant dry weight)[4][5] |
| Limit of Quantification (LOQ) | < 3055.31 ng/g (in plant dry weight)[4][5] |
| Recovery | 80.19 - 82.49% (for a similar compound, Oleracone D)[6] |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 15% |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 502.135 [M-H]⁻[7] |
| Product Ion 1 (m/z) | 340.083 (loss of glucose)[7] |
| Product Ion 2 (m/z) | 296.092 (loss of glucose and CO₂) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 50 ms |
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., Portulaca oleracea leaves):
-
Dry the plant material in a forced-air oven at 40°C to a constant weight.[3]
-
Grind the dried leaves into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample.
-
Perform ultrasound-assisted extraction with 20 mL of 70% methanol in water for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[7][8]
b) Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
b) Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
Visualizations
This compound Analysis Workflow
Caption: Workflow for this compound analysis.
Nrf2 Signaling Pathway Activation by this compound
Caption: Nrf2 pathway activation by this compound.
References
- 1. scispace.com [scispace.com]
- 2. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS analysis of phenolic compounds and oleraceins in aerial parts of Portulaca oleracea L. | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
- 6. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 7. UHPLC-Orbitrap-MS Tentative Identification of 51 Oleraceins (Cyclo-Dopa Amides) in Portulaca oleracea L. Cluster Analysis and MS2 Filtering by Mass Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: In Vitro Antioxidant Assays for Oleracein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a phenolic alkaloid first identified in Portulaca oleracea L. (purslane), a plant recognized for its nutritional and medicinal properties. Oleraceins belong to a class of cyclo-DOPA amides and are noted for their potential bioactive effects, including antioxidant activities.[1] The evaluation of the antioxidant capacity of pure compounds like this compound is a critical step in the drug discovery and development process, as oxidative stress is implicated in a wide range of pathological conditions.
These application notes provide detailed protocols for two of the most common in vitro antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These methods are fundamental for characterizing the free-radical scavenging potential of this compound.
Principles of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable, nitrogen-centered free radical that has a deep purple color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. This decolorization is proportional to the concentration and potency of the antioxidant. The scavenging activity is typically expressed as the concentration of the sample required to inhibit 50% of the DPPH radicals (IC50).
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with a primary absorption at 734 nm.[2] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity. This assay is applicable to both hydrophilic and lipophilic compounds.[3]
Data Presentation
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | DPPH | Data not available | - |
| Oleracein B | DPPH | More potent than this compound | - |
| Oleracein E | DPPH | Less potent than this compound | - |
| Oleracein F | DPPH | 21.00 | [4] |
| Oleracein G | DPPH | 37.69 | [4] |
IC50 (Inhibitory Concentration 50%) / EC50 (Effective Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is suitable for screening and dose-response analysis of compounds like this compound.
Protocol 1: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Protect the solution from light by wrapping the container in aluminum foil and store at 4°C when not in use. The solution should be prepared fresh daily.
-
-
Preparation of Test Samples and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank (control), add 100 µL of the solvent used for the sample dilutions and 100 µL of the DPPH working solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
-
Multichannel pipette
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Test Samples and Control:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control (e.g., Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the various concentrations of this compound or the positive control.
-
Add 180 µL of the ABTS•+ working solution to each well.[5]
-
For the blank (control), add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Shake the plate and incubate in the dark at room temperature for 6 minutes.[5]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Various Solvent Extracts and Major Bioactive Components from Portulaca oleracea for Antioxidant, Anti-Tyrosinase, and Anti-α-Glucosidase Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
Application Notes and Protocols for Cell-Based Assays Evaluating the Neuroprotective Effects of Oleracein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A, a phenolic amide alkaloid isolated from Portulaca oleracea L., has garnered interest for its potential neuroprotective properties. This document provides detailed application notes and protocols for a suite of cell-based assays to investigate and quantify the neuroprotective effects of this compound. The methodologies outlined below are designed to assess its impact on cell viability, cytotoxicity, oxidative stress, and apoptosis in neuronal cell models. While the majority of the currently available research has focused on the related compound, Oleracein E, the protocols and assays described herein are directly applicable to the study of this compound. The quantitative data presented is based on studies of Oleracein E and serves as a representative example of the expected outcomes for this class of compounds.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of Oleracein E, a close analog of this compound, in a rotenone-induced neurotoxicity model using SH-SY5Y human neuroblastoma cells.
Table 1: Effect of Oleracein E on Cell Viability and Cytotoxicity
| Assay | Treatment Group | Concentration | Result |
| MTT Assay | Control | - | 100% Cell Viability |
| Rotenone | 5 µM | Significant decrease in cell viability | |
| Oleracein E + Rotenone | 10 µM + 5 µM | Significant increase in cell viability compared to Rotenone group | |
| LDH Assay | Control | - | Basal LDH Release |
| Rotenone | 5 µM | Significant increase in LDH release | |
| Oleracein E + Rotenone | 10 µM + 5 µM | Significant decrease in LDH release compared to Rotenone group[1] |
Table 2: Effect of Oleracein E on Oxidative Stress and Apoptosis
| Assay | Treatment Group | Concentration | Result |
| ROS Assay | Control | - | Basal ROS Levels |
| Rotenone | 5 µM | Significant increase in ROS levels | |
| Oleracein E + Rotenone | 10 µM + 5 µM | Significant decrease in ROS levels compared to Rotenone group[1] | |
| Caspase-3 Assay | Control | - | Basal Caspase-3 Activity |
| Rotenone | 5 µM | Significant increase in Caspase-3 activity | |
| Oleracein E + Rotenone | 10 µM + 5 µM | Significant decrease in Caspase-3 activity compared to Rotenone group[1] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: SH-SY5Y (human neuroblastoma cell line) is a commonly used model for neurotoxicity and neuroprotection studies.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as rotenone (e.g., 5 µM) for a further incubation period (e.g., 24 hours). Include appropriate vehicle controls.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well plate reader.
Protocol:
-
Following the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate reader.
Protocol:
-
Following the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
After the treatment period, remove the culture medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Express the results as a percentage of the control or as fold change relative to the control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Microplate reader.
Protocol:
-
Following treatment, collect the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Express the caspase-3 activity as fold change relative to the control.
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Proposed Signaling Pathway of Oleracein's Neuroprotective Action
Based on studies of Oleracein E, a potential mechanism of neuroprotection involves the inhibition of the ERK1/2 and mTOR signaling pathways, which are often dysregulated in neurodegenerative conditions.
Caption: this compound's potential inhibition of the ERK1/2-mTOR pathway.
References
Oleracein A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A, a polyphenolic alkaloid identified as the most abundant oleracein in Portulaca oleracea (purslane), has emerged as a promising therapeutic agent in preclinical studies.[1][2] Its biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties, suggest its potential in mitigating conditions associated with oxidative stress and inflammation. This document provides a summary of the current understanding of this compound's therapeutic potential, along with detailed protocols for key experiments and a summary of available quantitative data.
Therapeutic Potential
Preclinical evidence suggests that oleracein-enriched fractions, with this compound as the principal component, exert their therapeutic effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense against oxidative stress. Additionally, related compounds such as Oleracein E have demonstrated cardioprotective effects by modulating the MAPK/STAT2 signaling pathway, suggesting a broader mechanism of action for this class of compounds.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on oleraceins. It is important to note that specific quantitative data for this compound is limited in the current literature. The data presented for Oleracein E and L, structurally related compounds, are included to provide a comparative context for the potential efficacy of this compound.
Table 1: In Vitro Efficacy of Oleracein Derivatives
| Compound | Assay | Target/Cell Line | IC50 / Effect | Reference |
| Oleracein E | α-Glucosidase Inhibition | - | Significant inhibitory effect (p<0.05 vs. Oleracein L) | [4] |
| Oleracein E | Insulin Secretion | β-TC-6 Pancreatic Cells | 34.09% increase at 50 µM | [4] |
| Oleracein L | Malondialdehyde (MDA) Reduction | β-TC-6 Pancreatic Cells | 8.94% reduction at 50 µM | [4] |
| Oleracein L | Dityrosine (DTY) Reduction | β-TC-6 Pancreatic Cells | 4.51% reduction at 50 µM | [4] |
Signaling Pathways
This compound and related compounds have been shown to modulate key signaling pathways involved in cellular stress and inflammation.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the MAPK/STAT2 pathway by Oleracein E.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical study of this compound. These are based on methodologies reported for oleraceins and related compounds.
Protocol 1: Nrf2 Pathway Activation Assay
Objective: To determine the ability of this compound to activate the Nrf2 signaling pathway in vitro.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Western Blotting for Nrf2 Nuclear Translocation:
-
Following treatment, wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Determine protein concentration of the fractions using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system. Increased Nrf2 in the nuclear fraction indicates activation.
-
-
qRT-PCR for Nrf2 Target Gene Expression:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for HMOX1, NQO1, and ACTB.
-
Analyze the relative gene expression using the ΔΔCt method. An upregulation of HMOX1 and NQO1 expression indicates Nrf2 pathway activation.
-
Caption: Experimental workflow for Nrf2 pathway activation assay.
Protocol 2: Angiotensin II-Induced Cardiac Remodeling in Mice
Objective: To evaluate the in vivo cardioprotective effects of this compound in a mouse model of hypertensive heart failure. This protocol is adapted from studies on Oleracein E.[3]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Angiotensin II (Ang II)
-
This compound
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Echocardiography equipment
-
Materials for histology (formalin, paraffin, sectioning equipment, H&E and Masson's trichrome stains)
-
Reagents for protein and RNA analysis from heart tissue
Procedure:
-
Animal Model Induction:
-
Acclimatize mice for at least one week.
-
Anesthetize mice and subcutaneously implant osmotic minipumps containing Ang II to deliver a constant infusion (e.g., 1.5 mg/kg/day) for 4 weeks. A sham group should receive pumps with saline.
-
-
This compound Treatment:
-
After 2 weeks of Ang II infusion, begin treatment with this compound. Administer this compound daily via oral gavage or intraperitoneal injection for the remaining 2 weeks. A vehicle control group receiving Ang II should also be included.
-
-
Echocardiographic Assessment:
-
Perform echocardiography at baseline and at the end of the 4-week period to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular mass.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the hearts.
-
Weigh the hearts and tibias to calculate the heart weight to tibia length ratio, an indicator of hypertrophy.
-
Fix a portion of the heart in 10% formalin for histological analysis (H&E for myocyte size, Masson's trichrome for fibrosis).
-
Snap-freeze the remaining heart tissue in liquid nitrogen for subsequent protein (Western blotting for MAPK and STAT2 phosphorylation) and RNA (qRT-PCR for inflammatory markers) analysis.
-
Caption: Workflow for in vivo cardiac remodeling study.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, primarily through its modulation of the Nrf2 pathway. While direct quantitative data for this compound is still emerging, studies on related oleraceins provide a strong rationale for its further investigation in preclinical models of diseases associated with oxidative stress and inflammation. The protocols outlined in this document provide a framework for researchers to further explore the therapeutic efficacy and mechanisms of action of this compound.
References
Application of Oleraceins in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleraceins are a class of phenolic alkaloids isolated from Portulaca oleracea L. (purslane), a plant with a long history of use in traditional medicine. Recent scientific investigations have highlighted the neuroprotective potential of these compounds, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of Oleracein A and Oleracein E in relevant disease models. While research on this compound is emerging, Oleracein E has been more extensively studied, particularly in the context of Parkinson's disease.
This compound: Emerging Neuroprotective Agent
This compound is the most abundant alkaloid in infusions of Portulaca oleracea leaves.[1] While direct in-depth studies on its specific application in neurodegenerative disease models are still developing, its mechanism of action suggests significant therapeutic potential.
Key Features of this compound:
-
Antioxidant Activity : this compound is a potent antioxidant, capable of scavenging free radicals.[1]
-
Nrf2 Pathway Activation : An oleracein-enriched fraction containing this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway in vitro, a critical signaling cascade for cellular protection against oxidative stress.[1]
Logical Relationship of this compound's Antioxidant Mechanism
Caption: this compound activates the Nrf2 pathway, leading to cellular protection against oxidative stress.
Oleracein E: A Studied Neuroprotective Compound
Oleracein E, a tetrahydroisoquinoline alkaloid also isolated from Portulaca oleracea, has demonstrated significant neuroprotective effects in both cellular and animal models of Parkinson's disease.[2][3] Its mechanism of action involves mitigating oxidative stress and inhibiting neuronal apoptosis.
Data from In Vitro Parkinson's Disease Model (Rotenone-induced toxicity in SH-SY5Y cells)
| Parameter | Treatment | Concentration | Duration | Result |
| Cytotoxicity (LDH Release) | Oleracein E Pre-treatment | 10 µM | 2 hours | Decreased LDH release |
| Apoptosis Rate | Oleracein E Pre-treatment | 10 µM | 2 hours | Decreased apoptosis rate |
| Reactive Oxygen Species (ROS) | Oleracein E Pre-treatment | 10 µM | 2 hours | Reduced ROS levels |
| ERK1/2 Phosphorylation | Oleracein E Pre-treatment | 10 µM | 2 hours | Inhibited phosphorylation |
| Bax Protein Expression | Oleracein E Pre-treatment | 10 µM | 2 hours | Reduced up-regulation |
| Cytochrome C Release | Oleracein E Pre-treatment | 10 µM | 2 hours | Prevented release |
| Caspase-3 Activation | Oleracein E Pre-treatment | 10 µM | 2 hours | Prevented activation |
Data from In Vivo Parkinson's Disease Model (Rotenone-induced toxicity in C57BL/6J mice)
| Parameter | Treatment | Dosage | Duration | Result |
| Motor Function (Spontaneous Activity) | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Increased moving distance |
| Motor Function (Rota-rod Test) | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Increased sustained time |
| Superoxide Dismutase (SOD) Activity | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Elevated SOD activity in midbrain and striatum |
| Malondialdehyde (MDA) Content | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Decreased MDA content in midbrain and striatum |
| ERK1/2 Phosphorylation | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Reduced ERK1/2 phosphorylation in midbrain and striatum |
| Tyrosine Hydroxylase (TH)-positive Neurons | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Preserved TH-positive neurons in substantia nigra pars compacta (SNpc) |
| Dopaminergic Fiber Density | Oleracein E | 15 mg/kg/day (intragastric) | 56 days | Maintained dopaminergic fiber density in SNpc |
Signaling Pathway of Oleracein E in a Parkinson's Disease Model
Caption: Oleracein E inhibits rotenone-induced apoptosis by reducing ROS and ERK1/2 phosphorylation.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture : Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Oleracein E Pre-treatment : Plate cells in appropriate well plates. Once attached, pre-treat the cells with 10 µM Oleracein E for 2 hours.
-
Induction of Neurotoxicity : After pre-treatment, induce neurotoxicity by adding 5 µM rotenone to the cell culture medium and incubate for 24 hours.
-
Assessment of Cytotoxicity :
-
LDH Assay : Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.
-
Apoptosis Assay : Quantify apoptosis using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
-
-
Mechanistic Studies :
-
ROS Measurement : Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis : Analyze the protein expression levels of phosphorylated ERK1/2, Bax, Cytochrome C, and cleaved Caspase-3 by Western blotting using specific primary and secondary antibodies.
-
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of Oleracein E in a cell-based assay.
In Vivo Neuroprotection Assay in a Mouse Model of Parkinson's Disease
-
Animal Model : Use male C57BL/6J mice.
-
Induction of Parkinson's Disease : Administer rotenone intragastrically at a dose of 30 mg/kg/day for 56 days to induce Parkinson's-like pathology.
-
Oleracein E Treatment : Concurrently with rotenone administration, treat a group of mice with Oleracein E at a dose of 15 mg/kg/day (intragastric) for 56 days. Include a vehicle control group and a positive control group (e.g., selegiline hydrochloride).
-
Behavioral Testing :
-
Spontaneous Activity : At the end of the treatment period, assess motor function by measuring the total moving distance in an open field test.
-
Rota-rod Test : Evaluate motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
-
Biochemical Analysis :
-
Euthanize the mice and dissect the midbrain and striatum.
-
SOD and MDA Assays : Measure the activity of superoxide dismutase (SOD) and the content of malondialdehyde (MDA) in brain tissue homogenates using commercially available kits.
-
Western Blot Analysis : Analyze the protein expression levels of phosphorylated ERK1/2 in brain tissue homogenates.
-
-
Immunohistochemistry :
-
Perfuse the mice with paraformaldehyde and prepare brain sections.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers.
-
Conclusion
Oleraceins, particularly this compound and E, represent a promising class of natural compounds for the development of neuroprotective therapies. This compound's potential lies in its antioxidant properties and activation of the Nrf2 pathway. Oleracein E has demonstrated robust neuroprotective effects in preclinical models of Parkinson's disease by mitigating oxidative stress and apoptosis through the ERK1/2 signaling pathway. The provided data and protocols offer a foundation for further research into the therapeutic applications of these compounds in neurodegenerative diseases. Further investigation into the specific mechanisms of this compound and its efficacy in various neurodegenerative models is warranted.
References
- 1. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Oleracein E, a Neuroprotective Tetrahydroisoquinoline, on Rotenone-Induced Parkinson's Disease Cell and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Mechanism of Action of Oleracein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleracein A is a prominent phenolic alkaloid found in Portulaca oleracea L. (purslane), a plant with a long history of use in traditional medicine. Emerging research indicates that this compound is a key contributor to the therapeutic properties of purslane, particularly its antioxidant and anti-inflammatory effects. These properties suggest its potential as a lead compound in drug development for conditions associated with oxidative stress and inflammation.
This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound. It is intended to guide researchers in the systematic evaluation of its antioxidant and anti-inflammatory activities, as well as its modulatory effects on key signaling pathways.
Mechanism of Action Overview
This compound is believed to exert its biological effects through a multi-pronged approach. Its antioxidant properties are attributed to its ability to scavenge free radicals directly. Its anti-inflammatory actions are thought to be mediated by the modulation of critical signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of an oleracein-enriched fraction, in which this compound is the most abundant component.[1]
Table 1: Antioxidant Activity of Oleracein-Enriched Fraction
| Assay | Parameter | Value | Reference Compound |
| DPPH Radical Scavenging | EC50 | Data not available for isolated this compound | Quercetin 3-O-glucoside |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC Value (mg/ml) | 2.05 ± 0.05 | Trolox |
Table 2: Anti-inflammatory Activity of Oleracein-Enriched Fraction
| Cell Line | Inflammatory Stimulus | Measured Cytokines | Inhibition |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant reduction observed |
Experimental Protocols
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound in methanol in a 96-well plate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add the DPPH solution to each well containing the this compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
b) Malondialdehyde (MDA) Assay
This assay measures the extent of lipid peroxidation in a biological sample, which is an indicator of oxidative stress. This compound's ability to inhibit MDA formation can be assessed in a cell-based or tissue homogenate system.
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Protocol:
-
Pre-incubate the cell lysate or tissue homogenate with various concentrations of this compound.
-
Induce lipid peroxidation using an appropriate stimulus (e.g., FeSO4/ascorbate).
-
Stop the reaction by adding TCA.
-
Add TBA reagent and heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA formed using a standard curve of MDA.
Anti-inflammatory Activity Assays
a) Measurement of TNF-α and IL-6 in LPS-stimulated RAW 264.7 Macrophages
This protocol determines the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Western Blotting for Signaling Pathway Analysis
a) Nrf2 Nuclear Translocation
This protocol assesses the ability of this compound to promote the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response.
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Nrf2 antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) and cytoplasmic Nrf2 levels to the cytoplasmic loading control (GAPDH).
b) NF-κB p65 and p38 MAPK Phosphorylation
This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK inflammatory signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
Whole-cell lysis buffer
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Pre-treat RAW 264.7 cells with this compound.
-
Stimulate the cells with LPS for a short duration (e.g., 15-30 minutes).
-
Lyse the cells to obtain whole-cell extracts.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membranes with antibodies against the phosphorylated and total forms of p65 and p38.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Anti-inflammatory mechanism of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oleracein A Extraction from Purslane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the efficient extraction of Oleracein A from purslane (Portulaca oleracea).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from purslane?
A1: Ultrasonic-assisted extraction (UAE) has been shown to be a highly effective and efficient method for extracting this compound from purslane, offering higher yields in shorter times compared to conventional methods like heat reflux extraction (HRE) and maceration. Microwave-assisted extraction (MAE) is another rapid and efficient alternative.
Q2: My this compound yield is lower than expected. What are the common causes?
A2: Low yields can result from several factors:
-
Suboptimal Solvent Concentration: The polarity of the solvent is crucial. A 70% ethanol solution has been identified as optimal for achieving high yields of this compound.
-
Inadequate Extraction Time or Temperature: Each extraction method has an optimal time and temperature. For UAE, a 30-minute extraction at 50°C has proven effective. For HRE, a longer duration of 2 hours at 80°C is recommended.
-
Incorrect Solid-to-Liquid Ratio: A ratio that is too high or too low can impede extraction efficiency. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point for UAE.
-
Improper Sample Preparation: The purslane material should be properly dried and ground to a fine powder to maximize the surface area available for extraction.
Q3: Can I use a solvent other than ethanol?
A3: Yes, other solvents like methanol can be used. However, studies have shown that 70% ethanol generally provides a superior yield for this compound compared to methanol under similar conditions. The choice of solvent should be guided by the specific goals of your experiment, including considerations for downstream applications and regulatory compliance.
Q4: How does ultrasonic power affect the extraction yield?
A4: Ultrasonic power plays a significant role in UAE by enhancing the disruption of plant cell walls, which facilitates the release of bioactive compounds. An optimal ultrasonic power of 250 W has been reported to significantly improve the extraction yield of this compound. Exceeding the optimal power can sometimes lead to the degradation of thermolabile compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Non-optimal solvent-to-solid ratio.2. Incorrect solvent concentration.3. Extraction time is too short or too long.4. Extraction temperature is not optimal. | 1. Adjust the solvent-to-solid ratio. A ratio of 20:1 mL/g is recommended for UAE.2. Use 70% ethanol for optimal results.3. Optimize extraction time. For UAE, 30 minutes is recommended. For HRE, try 2 hours.4. Set the temperature to 50°C for UAE or 80°C for HRE. |
| Co-extraction of Impurities | 1. Solvent polarity is not selective enough.2. Extraction temperature is too high, leading to the breakdown of other cellular components. | 1. While 70% ethanol is effective, you may experiment with slightly different ethanol/water ratios.2. Lower the extraction temperature and potentially increase the extraction time to compensate. |
| Inconsistent Results Between Batches | 1. Variation in raw material (e.g., plant age, harvest time, drying process).2. Inconsistent particle size of the ground purslane.3. Fluctuations in experimental parameters (e.g., temperature, ultrasonic power). | 1. Standardize the source and pre-processing of your purslane material.2. Ensure the purslane powder is sieved to a uniform particle size.3. Calibrate your equipment regularly to ensure consistent operation. |
Data on Extraction Parameters
Table 1: Comparison of Optimal Conditions for Different Extraction Methods
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Heat Reflux Extraction (HRE) | Microwave-Assisted Extraction (MAE) |
| Optimal Solvent | 70% Ethanol | 70% Ethanol | 70% Ethanol |
| Optimal Temperature | 50°C | 80°C | 80°C |
| Optimal Time | 30 min | 2 hours | 15 min |
| Solvent-to-Solid Ratio | 20:1 mL/g | 20:1 mL/g | 20:1 mL/g |
| Max Yield (mg/g DW) | ~2.4 mg/g | ~2.1 mg/g | ~2.3 mg/g |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation: Dry the aerial parts of the purslane plant at a controlled temperature and grind them into a fine powder.
-
Mixing: Accurately weigh the purslane powder and place it into an extraction vessel.
-
Solvent Addition: Add 70% ethanol to the vessel at a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonication: Place the vessel in an ultrasonic bath and set the temperature to 50°C and the ultrasonic power to 250 W.
-
Extraction: Perform the extraction for a duration of 30 minutes.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Analysis: Analyze the this compound content in the filtrate using a suitable analytical method, such as HPLC.
Protocol 2: Heat Reflux Extraction (HRE) of this compound
-
Preparation: Prepare dried, powdered purslane as described in the UAE protocol.
-
Mixing and Solvent Addition: Combine the purslane powder with 70% ethanol in a round-bottom flask at a solid-to-liquid ratio of 1:20 (g/mL).
-
Reflux Setup: Attach a condenser to the flask and place it in a heating mantle.
-
Extraction: Heat the mixture to 80°C and maintain it under reflux for 2 hours.
-
Filtration: Cool the mixture to room temperature and filter to separate the extract.
-
Analysis: Quantify the this compound yield using HPLC or another appropriate method.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Postulated antioxidant signaling pathway involving this compound.
Technical Support Center: Large-Scale Purification of Oleracein A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Oleracein A from Portulaca oleracea (purslane).
Disclaimer: Limited specific data exists for the large-scale purification and stability of this compound. The following guidance is based on existing analytical and small-scale preparative methods, general principles of natural product purification, and data on related compounds. All protocols should be optimized at a small scale before scaling up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a prominent alkaloid of the cyclo-DOPA amide class found in Portulaca oleracea. As a phenolic alkaloid, its purification can be challenging due to its polarity, potential for oxidation, and the presence of numerous structurally similar compounds in the plant extract. Large-scale purification introduces further complexities related to maintaining resolution, high solvent consumption, and ensuring compound stability.
Q2: Which extraction method is recommended for maximizing this compound yield for large-scale processing?
Infusion has been shown to be a highly selective method for extracting oleraceins.[1] For large-scale operations, a modified maceration with a 60-70% ethanol-water mixture can also be effective and practical, balancing yield with solvent handling and recovery logistics.[1]
Q3: What are the critical parameters to consider when scaling up the chromatographic purification of this compound?
Key parameters include:
-
Column Packing and Geometry: Maintaining a well-packed column with an appropriate length-to-diameter ratio is crucial for resolution.
-
Linear Velocity: Keeping the linear velocity of the mobile phase constant from the analytical to the preparative scale helps in maintaining separation performance.
-
Sample Loading: Overloading the column can lead to poor separation and reduced purity. Maximum sample load should be determined at a smaller scale first.
-
Solvent Quality and Consumption: High-purity solvents are necessary to avoid introducing contaminants. Solvent recycling systems may be considered for cost-effectiveness in large-scale operations.
Q4: How can I monitor the purity of this compound fractions during purification?
High-Performance Liquid Chromatography (HPLC) with UV detection (around 320-330 nm) is a suitable method for monitoring the purity of fractions. For more detailed analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify this compound and any co-eluting impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction method or solvent. Degradation during extraction. | Optimize extraction solvent and duration. Consider using an antioxidant like ascorbic acid during extraction. Use moderate temperatures to prevent degradation of phenolic compounds. |
| Poor Separation of this compound from Other Oleraceins | Co-elution of structurally similar alkaloids. Inappropriate stationary or mobile phase. | Use a high-resolution stationary phase (e.g., smaller particle size C18 silica). Optimize the mobile phase gradient to improve the separation of target peaks. Consider adding a small percentage of acid (e.g., formic acid) to the mobile phase to improve peak shape. |
| Peak Tailing of this compound in Preparative HPLC | Interaction of the phenolic groups with active sites on the silica backbone. Column overloading. | Use a base-deactivated stationary phase. Add a competitive base or acid to the mobile phase in small concentrations. Reduce the sample load on the column. |
| Presence of Polar Impurities in Early Fractions | Highly polar compounds from the plant matrix (e.g., organic acids, flavonoids). | Pre-purify the crude extract using a technique like solid-phase extraction (SPE) with a C18 cartridge or fractionation with a macroporous adsorption resin to remove highly polar impurities. |
| This compound Degradation during Purification/Drying | Exposure to high temperatures, extreme pH, or light. Oxidation of phenolic groups. | Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 40°C). Protect fractions from direct light. Work in an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue. |
| High Backpressure in Preparative HPLC Column | Precipitation of the sample at the column inlet. Clogging of the column frit with particulate matter. | Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.45 µm filter before loading. If pressure remains high, reverse-flush the column with a strong solvent. |
Quantitative Data on this compound Purification
The following tables summarize available data on this compound content in extracts and provide a hypothetical projection for a large-scale purification process.
Table 1: this compound Content in Portulaca oleracea Extracts
| Extraction Method | Plant Part | This compound Content (mg/kg of dry weight) | Reference |
| 60% Ethanol with Ultrasound | Aerial Parts | 35.00 - 151.93 | Jiao et al., 2014[1] |
| Infusion | Leaves | Most abundant oleracein (exact value not specified) | Cerulli et al., 2023[1] |
Table 2: Hypothetical Large-Scale Purification of this compound (per 10 kg of dried plant material)
| Purification Step | Starting Material (kg) | Estimated Yield (g) | Estimated Purity (%) | Key Parameters |
| Extraction | 10 | 1000 (Crude Extract) | 1-2% | Solvent: 70% Ethanol; Temperature: 40-50°C |
| Macroporous Resin Chromatography | 1 | 150-200 (Enriched Fraction) | 10-15% | Resin: HPD600; Elution with 70% Ethanol |
| Preparative RP-HPLC (Step 1) | 0.2 | 20-25 | 70-80% | Column: C18; Gradient: Acetonitrile/Water with 0.1% Formic Acid |
| Preparative RP-HPLC (Step 2) | 0.025 | 15-20 | >95% | Column: C18; Isocratic or shallow gradient elution |
Experimental Protocols
Large-Scale Extraction of this compound
-
Milling: Mill 10 kg of dried aerial parts of Portulaca oleracea to a coarse powder.
-
Maceration: Suspend the powdered plant material in 100 L of 70% ethanol in a stainless steel reactor.
-
Extraction: Stir the mixture at 40-50°C for 4 hours.
-
Filtration: Filter the mixture through a filter press to separate the extract from the plant biomass.
-
Re-extraction: Repeat the extraction process on the plant biomass with another 70 L of 70% ethanol to maximize yield.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Pre-purification using Macroporous Adsorption Resin
-
Column Preparation: Pack a column with HPD600 macroporous resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and organic acids.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). Collect fractions and monitor for this compound content using HPLC.
-
Pooling and Concentration: Combine the fractions rich in this compound (typically eluting in 50-70% ethanol) and concentrate under reduced pressure.
Preparative RP-HPLC Purification
-
Column: A preparative C18 column (e.g., 50 mm x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter through a 0.45 µm membrane.
-
Gradient Elution (Purification Step 1):
-
0-10 min: 10% B
-
10-50 min: 10-40% B (linear gradient)
-
50-60 min: 40-90% B (column wash)
-
60-70 min: Re-equilibration at 10% B
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (320 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Purification (Step 2): Pool the fractions with >70% purity and re-chromatograph under isocratic or a shallow gradient condition to achieve >95% purity.
-
Drying: Lyophilize the final pure fractions to obtain this compound as a powder.
Visualizations
Logical Workflow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for low purity of this compound.
Experimental Workflow for this compound Purification
Caption: Experimental workflow for large-scale purification of this compound.
Signaling Pathway Involving Oleracein
Caption: Oleracein E's inhibitory effect on the MAPK/STAT2 signaling pathway.
References
Stability of Oleracein A under different storage conditions
This technical support center provides guidance on the stability of Oleracein A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: While specific stability data for this compound is limited, based on its structure as an indole alkaloid with phenolic moieties, its stability is likely influenced by several factors. These include temperature, pH, light exposure, and the presence of oxygen.[1][2][3][4] High temperatures can accelerate degradation reactions, while exposure to UV or visible light can lead to photodecomposition.[1][4] Like other phenolic compounds, this compound may be susceptible to oxidation, a process that can be catalyzed by light, heat, and the presence of metal ions. The pH of the solution is also critical, as it can influence the rate of hydrolysis and oxidation.[1][4]
Q2: What are the expected degradation products of this compound?
A2: Definitive degradation products of this compound have not been extensively reported. However, based on its chemical structure, degradation is likely to occur at the ester linkage through hydrolysis, or via oxidation of the phenolic hydroxyl groups and the indole ring. Hydrolysis would cleave the molecule into its constituent indole carboxylic acid and glucosyl-ferulic acid parts. Oxidation could lead to the formation of quinone-type structures and other complex polymeric products.
Q3: How can I monitor the stability of my this compound sample?
A3: The most common and effective method for monitoring the stability of a compound like this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound over time. Visual inspection for color change or precipitation, and pH measurement of solutions can also serve as preliminary indicators of degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The storage temperature is too high. | Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Conduct a temperature stability study to determine the optimal storage condition. |
| The pH of the solution is not optimal for stability. | Buffer the solution to a pH where this compound exhibits maximum stability. Typically, a slightly acidic pH may be preferable for similar compounds to minimize hydrolysis and oxidation. Perform a pH stability profile study. | |
| The solution is exposed to light. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4] | |
| Presence of oxygen in the headspace of the vial. | Purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation. | |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of this compound. | This is an expected outcome of a stability study. The goal is to develop an analytical method that can resolve these new peaks from the parent compound. These new peaks represent degradation products. |
| Contamination of the sample or mobile phase. | Ensure proper handling and use of high-purity solvents. Run a blank to check for contamination. | |
| Color change or precipitation in the this compound solution. | Significant degradation, potentially leading to the formation of insoluble polymers. | This indicates poor stability under the current storage conditions. Re-evaluate the storage parameters (temperature, pH, light, oxygen exposure). Consider using a different solvent system or adding antioxidants. |
| The concentration of this compound is above its solubility limit in the chosen solvent. | Determine the solubility of this compound in the selected solvent at the storage temperature. Prepare solutions at a concentration below the solubility limit. |
Data on Stability of Structurally Related Compounds
| Compound Class | Storage Condition | Observation | Reference |
| Phenolic Compounds | 23 °C with sunlight | 53% decline in Total Phenolic Content (TPC) | [1] |
| Phenolic Compounds | 40 °C | Significant decline in TPC | [1] |
| Anthocyanins | Increased water activity | Enhanced degradation | General knowledge |
| Herbal Medicinal Products | 40 °C / 75% RH | Highest degradation compared to lower temperatures | [7] |
| Herbal Medicinal Products | -20 °C | Lowest degradation | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation pathways.[4][8][9][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV/MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours. Withdraw and neutralize samples with 0.1 M HCl at the same time points as for acid hydrolysis, and prepare for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples at specified intervals and prepare for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound and a solution of this compound in an oven at a high temperature (e.g., 80 °C) for 48 hours. Analyze the samples at different time points.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be monitored.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Product stability testing: How to avoid costly formula failures — BiomeCentric [biomecentric.com.au]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. targeted-quantitative-analysis-of-monoterpenoid-indole-alkaloids-in-alstonia-scholaris-by-ultra-high-performance-liquid-chromatography-coupled-with-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ajpsonline.com [ajpsonline.com]
Impact of processing methods like steaming on Oleracein A content
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleracein A, particularly concerning the impact of processing methods like steaming on its content.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a potent antioxidant alkaloid found in Portulaca oleracea (purslane). It is the most abundant among a class of compounds known as oleraceins.[1][2] Research has shown that oleraceins, including this compound, can activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[1][2] This makes this compound a compound of significant interest for its potential health benefits and therapeutic applications.
Q2: How does steaming affect the this compound content in Portulaca oleracea?
Steaming has been shown to decrease the overall content of phenolic compounds in Portulaca oleracea.[3] While direct quantitative data for this compound is not extensively available, a study on the matter showed that the total individual phenolic content decreased from 1380 mg/100 g of dried extract to 1140 mg/100 g after steaming.[3] Given that oleraceins are the most abundant phenolic alkaloids in purslane, a similar reduction in this compound content can be expected.[3]
Q3: What are the recommended methods for extracting this compound from Portulaca oleracea?
Several "green" extraction methods can be employed, including maceration, infusion, and decoction using solvents like ethanol, ethanol/water mixtures, and water.[1] An infusion has been identified as an effective method for obtaining an extract rich in oleraceins.[1][2] For purification and enrichment of oleraceins, solid-phase extraction (SPE) with a C18 cartridge can be utilized.
Q4: How can I quantify the amount of this compound in my samples?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly UHPLC-Orbitrap-MS, is a powerful technique for the identification and quantification of this compound and other oleraceins.[4][5] This method allows for good linearity and accurate quantification.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Extracts
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Method | An infusion method has been shown to yield extracts rich in oleraceins. If using other methods like maceration, ensure sufficient extraction time and appropriate solvent-to-solid ratio. |
| Suboptimal Solvent Choice | While various "green" solvents can be used, an infusion with water is a simple and effective starting point. For maceration, consider using ethanol or ethanol/water mixtures. |
| Degradation During Processing | This compound is susceptible to thermal degradation. Avoid excessive heat during extraction and sample preparation. If steaming is part of the protocol, be aware that it will likely reduce the final yield. |
| Poor Plant Material Quality | The content of oleraceins can vary based on growing conditions, harvest time, and plant part used. Ensure the use of high-quality, properly identified Portulaca oleracea leaves. |
Issue 2: Inconsistent Quantification of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Instrumental Variability | Calibrate the HPLC-MS system regularly. Use an internal standard to account for variations in injection volume and instrument response. |
| Matrix Effects in MS Detection | The complex matrix of a plant extract can interfere with the ionization of this compound. Perform a matrix effect study by spiking a known amount of this compound standard into a blank matrix extract. If significant matrix effects are observed, consider further sample cleanup or use a matrix-matched calibration curve. |
| Incomplete Extraction | Ensure the extraction protocol is robust and reproducible. Sonication can be used to improve extraction efficiency. |
| Standard Degradation | Store this compound standards under appropriate conditions (e.g., protected from light, at low temperatures) to prevent degradation. |
Experimental Protocols
Protocol 1: Steaming of Portulaca oleracea
This protocol is based on general laboratory practices for steaming plant materials for phytochemical analysis.
Materials:
-
Fresh Portulaca oleracea aerial parts
-
Steamer or autoclave
-
Deionized water
-
Freeze-dryer or oven
Procedure:
-
Thoroughly wash the fresh aerial parts of Portulaca oleracea with deionized water to remove any dirt and debris.
-
Place the washed plant material in a steamer basket.
-
Steam the material for a defined period (e.g., 5-10 minutes). The exact time should be optimized for the specific experimental goals.
-
Immediately after steaming, cool the plant material on ice to halt any further enzymatic or chemical reactions.
-
Freeze-dry the steamed material or dry it in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder for subsequent extraction.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general procedure for the extraction and quantification of this compound using HPLC-MS.
Materials:
-
Dried, powdered Portulaca oleracea (raw or steamed)
-
80% Methanol (MeOH)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
UHPLC-Orbitrap-MS system or equivalent
-
This compound standard (if available)
Procedure:
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% MeOH.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
-
-
Quantification:
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Develop an appropriate gradient elution method for the separation of oleraceins.
-
Use a high-resolution mass spectrometer for the detection and quantification of this compound based on its accurate mass and fragmentation pattern.
-
If a standard is available, create a calibration curve to determine the absolute concentration of this compound in the samples.
-
Data Presentation
Table 1: Impact of Steaming on Total Phenolic Content in Portulaca oleracea
| Treatment | Total Individual Phenolic Content (mg/100 g Dried Extract) | Percentage Decrease (%) |
| Raw | 1380 | - |
| Steamed | 1140 | 17.4 |
Data adapted from a study on the influence of steaming on the phytochemical composition of Portulaca oleracea.[3]
Visualizations
Caption: Experimental workflow for analyzing the impact of steaming on this compound.
Caption: Simplified diagram of Nrf2 pathway activation by this compound.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. UHPLC-Orbitrap-MS Tentative Identification of 51 Oleraceins (Cyclo-Dopa Amides) in Portulaca oleracea L. Cluster Analysis and MS2 Filtering by Mass Difference - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Oleracein A in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Oleracein A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyphenolic alkaloid first identified in Portulaca oleracea (purslane).[1] Like many natural bioactive compounds, its complex structure can lead to poor solubility in aqueous solutions, which are common in biological assays. While some oleraceins are described as water-soluble, researchers often encounter precipitation when diluting concentrated stock solutions (e.g., in DMSO) into aqueous buffers or cell culture media, which can lead to inaccurate and irreproducible experimental results.[2][3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of compounds.[5] Other organic solvents such as ethanol, acetone, or ethyl acetate may also be suitable depending on the specific experimental requirements and downstream applications.[5][6] It is crucial to prepare a high-concentration stock in an organic solvent and then dilute it to the final working concentration.
Q3: My this compound precipitates when I add my DMSO stock to the aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts and cytotoxicity.[3]
-
Use a Co-solvent: Incorporating a less polar, water-miscible co-solvent like ethanol in your final buffer can sometimes help maintain solubility.
-
Employ Solubilizing Excipients: For challenging cases, consider using excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (for cell-free assays) to encapsulate the compound and enhance its aqueous solubility.[7]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer to favor the more soluble ionized form, if compatible with your experimental system.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate formation in cell culture media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Confirm Precipitation: Visually inspect the medium for cloudiness or particulates after adding this compound. Centrifuge a sample to confirm the presence of a pellet. 2. Optimize Dilution: Prepare the working solution by adding the DMSO stock to the medium dropwise while vortexing to facilitate rapid dispersion. 3. Use a Carrier: Pre-complex this compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the medium. (See Protocol 2). |
| Interaction with Media Components | 1. Test in Simple Buffers: Assess the solubility of this compound in simpler buffers like Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) to determine if specific media components (e.g., proteins, salts) are causing precipitation. 2. Serum Concentration: If using serum, test if reducing the serum concentration affects solubility. Some compounds can bind to serum proteins, which may either enhance or reduce solubility. |
| Stock Solution Degradation | 1. Proper Storage: Ensure the DMSO stock solution is stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). 2. Fresh Preparation: If in doubt, prepare a fresh stock solution from solid this compound. |
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the table below provides general solubility information for related compounds and common laboratory solvents to guide solvent selection.
| Solvent | Type | Solubility of Polar Natural Products | Notes |
| Water | Polar Protic | Generally low, but variable | Oleraceins as a class have been described as water-soluble, but purified compounds often have limited solubility in neutral aqueous buffers.[2][4] |
| DMSO | Polar Aprotic | High | Excellent for stock solutions.[5][9] |
| Ethanol | Polar Protic | Moderate to High | Good for stock solutions; can be used as a co-solvent.[6][10] |
| Methanol | Polar Protic | Moderate to High | Useful for extraction and analysis.[6][10] |
| Acetone | Polar Aprotic | Moderate | Can be used for stock solutions.[5][9] |
| PBS (pH 7.4) | Aqueous Buffer | Low | Represents a typical physiological buffer where solubility issues are common. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is intended for preparing this compound working solutions for in vitro cell-based assays where precipitation is an issue.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Warm the solution slightly (to ~37°C) to aid dissolution.
-
Complexation: While vortexing the HP-β-CD solution, slowly add the required volume of your concentrated this compound DMSO stock. The molar ratio of HP-β-CD to this compound should be optimized, but starting with a ratio of 100:1 to 1000:1 is common.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or 37°C with gentle agitation to allow for the formation of the inclusion complex.
-
Application: The resulting solution, containing the this compound/cyclodextrin complex, can now be further diluted in the assay medium for your experiment. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
Visualizations
Workflow for Troubleshooting this compound Precipitation
Caption: A decision-making workflow for addressing this compound precipitation issues.
Signaling Pathways Modulated by Oleraceins
Caption: Oleraceins can exert protective effects via Nrf2 and ERK1/2 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Oleracein E | CAS:1021950-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. calpaclab.com [calpaclab.com]
- 7. dovepress.com [dovepress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Method Development for Oleracein A Separation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Oleracein A from other oleraceins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other oleraceins (e.g., Oleracein B) | The mobile phase gradient is too steep, not allowing for sufficient separation of structurally similar compounds. | Decrease the gradient steepness. For example, if the current gradient is a linear ramp from 10% to 50% acetonitrile over 20 minutes, try extending the ramp to 30 minutes or introducing a shallow gradient segment in the region where this compound and its closely related analogues elute. |
| The organic modifier in the mobile phase is not optimal for resolving the target compounds. | Experiment with a different organic modifier. If using acetonitrile, try methanol. Methanol can offer different selectivity for polar compounds like oleraceins due to its different solvent properties. | |
| Peak tailing for this compound | Secondary interactions between the analyte and the stationary phase, possibly due to the presence of free silanol groups on the silica-based C18 column. | Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. This can help to suppress the ionization of silanol groups and reduce peak tailing. |
| The sample is overloaded on the column. | Reduce the injection volume or the concentration of the sample. | |
| Co-elution of this compound with an unknown peak | The interfering compound has a very similar retention time to this compound under the current conditions. | Utilize a mass spectrometer (MS) detector to determine if the co-eluting peak has a different mass-to-charge ratio (m/z) than this compound. This can confirm co-elution. To resolve the peaks, adjust the mobile phase composition or gradient as described above. Consider using a different stationary phase with alternative selectivity. |
| Low recovery of this compound | This compound may be adsorbing to the column or tubing, or it may be degrading during the analytical run. | Ensure all tubing and connections are inert (e.g., PEEK). If degradation is suspected, ensure the mobile phase pH is suitable for the stability of this compound and consider running the separation at a lower temperature. |
| Inconsistent retention times for this compound | The HPLC system is not properly equilibrated before each injection. | Increase the column equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase composition. |
| Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing a separation method for this compound?
A good starting point is to use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A linear gradient from 10% to 40% Solvent B over 30 minutes at a flow rate of 0.3 mL/min and a column temperature of 40°C should provide a reasonable initial separation.[1][2]
2. What are the key structural differences between this compound and other oleraceins that I should consider for separation?
Oleraceins share a common 5,6-dihydroxyindoline-2-carboxylic acid core but differ in the nature of the N-acylated cinnamic acid derivative and the presence and number of glycosyl groups.[2][3] For example, this compound has a p-coumaroyl group, while Oleracein B has a feruloyl group (a methoxy group addition on the phenyl ring).[4][5] These small differences in polarity and structure are what you will exploit for separation.
3. How can I confirm the identity of the this compound peak in my chromatogram?
The most reliable method for peak identification is to use High-Resolution Mass Spectrometry (HRMS) coupled with your HPLC. The accurate mass measurement of the molecular ion of this compound (C₂₄H₂₅NO₁₁, molecular weight: 503.5 g/mol ) can provide confident identification.[4] Additionally, comparing the retention time and fragmentation pattern with a purified standard of this compound is highly recommended.
4. Is it possible to use a different stationary phase other than C18?
Yes, while C18 is the most common choice for reversed-phase separation of oleraceins, other stationary phases could offer different selectivity. A phenyl-hexyl or a polar-embedded phase could provide alternative interactions with the aromatic rings and polar functional groups of the oleraceins, potentially improving the resolution of closely eluting compounds.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Separation
This protocol provides a starting point for the separation of this compound from a complex mixture of other oleraceins.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: Reversed-phase C18 column (e.g., Kromasil EternityXT C18, 1.8 µm, 2.1 x 100 mm).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
| Time (minutes) | % Solvent B |
| 0 | 10 |
| 30 | 40 |
| 35 | 90 |
| 40 | 90 |
| 41 | 10 |
| 50 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection:
-
DAD: Monitor at 280 nm and 320 nm.
-
MS: Electrospray ionization (ESI) in negative ion mode, scanning a mass range of m/z 100-1000.
-
Data Presentation
The following table summarizes the key properties of this compound and a closely related oleracein to illustrate the separation challenge.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |
| This compound | C₂₄H₂₅NO₁₁ | 503.5 | - |
| Oleracein B | C₂₅H₂₇NO₁₂ | 533.5 | Addition of a methoxy group on the N-acylated phenyl ring. |
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H25NO11 | CID 21574472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oleracein B | C25H27NO12 | CID 21574473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oleracein A
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the challenges associated with the low oral bioavailability of Oleracein A in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern for in vivo research?
A1: this compound is a polyphenolic alkaloid, specifically a cyclo-DOPA amide, found in the plant Portulaca oleracea (purslane).[1][2][3] Like many natural polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability.[4][5] A related alkaloid from the same plant, olerciamide A, was found to have an oral absolute bioavailability of only 4.57% in rats.[1] This suggests this compound likely suffers from similar issues, such as poor aqueous solubility, low permeability across the gastrointestinal tract, and significant first-pass metabolism in the liver.[4][6][7]
Q2: My in vivo results with this compound are poor, despite promising in vitro antioxidant and anti-inflammatory activity. What is the likely cause?
A2: A discrepancy between in vitro efficacy and in vivo results is a classic indicator of poor bioavailability.[8] For a drug to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation.[4][6] Compounds with low water solubility, like many polyphenols, often fail to dissolve sufficiently, leading to low and variable absorption.[8] This means that the concentration of this compound reaching the target tissues in vivo is likely far below the effective concentration used in your in vitro assays.
Q3: What are the primary strategies to improve the oral bioavailability of a compound like this compound?
A3: Strategies for enhancing bioavailability generally aim to improve a drug's solubility, permeability, or stability.[9] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[4][6]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve solubility and facilitate absorption through lymphatic pathways, bypassing first-pass metabolism.[5][10][11][12]
-
Solid Dispersions: Dispersing the drug in an amorphous, high-energy state within an inert carrier can significantly enhance its apparent solubility and dissolution rate.[4][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with greatly improved aqueous solubility and permeability.[10][13][14]
-
Co-administration with Bioenhancers: Natural compounds like piperine (from black pepper) can inhibit drug-metabolizing enzymes (e.g., cytochrome P450s) and efflux pumps (e.g., P-glycoprotein), increasing the systemic exposure of the co-administered drug.[13][15]
Q4: How do I choose the most suitable bioavailability enhancement strategy for my study?
A4: The optimal strategy depends on the specific physicochemical properties of this compound and the goals of your research. A logical first step is to classify the compound using the Biopharmaceutics Classification System (BCS), which requires determining its solubility and permeability.[4]
-
If this compound is a BCS Class II compound (low solubility, high permeability), the primary focus should be on improving its dissolution rate. Strategies like particle size reduction, solid dispersions, and cyclodextrin complexation are highly effective.[4]
-
If it is a BCS Class IV compound (low solubility, low permeability), a more complex approach is needed that addresses both issues simultaneously.[4][16] Lipid-based formulations (like SEDDS) or the use of permeation enhancers in combination with a solubilization technique would be more appropriate.[12]
Troubleshooting Guide: Low In Vivo Exposure of this compound
This guide provides a systematic workflow for diagnosing and solving issues of low this compound bioavailability.
Problem: Insufficient or highly variable plasma concentrations of this compound observed after oral administration in animal models.[8][17]
Logical Workflow for Improving Bioavailability
Caption: A systematic workflow for troubleshooting and enhancing drug bioavailability.
Step 1: Initial Characterization
Before attempting formulation, confirm the fundamental properties of this compound.
-
Aqueous Solubility: Determine its solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal environment. Poorly soluble drugs are defined as those where the highest dose is not soluble in 250 mL of aqueous media over the physiological pH range.[6]
-
Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability.[18] Low permeability is often indicated by an apparent permeability coefficient (Papp) of less than 1 x 10⁻⁶ cm/s.[7] This will help classify this compound and guide your formulation strategy.[16]
Step 2: Formulation Strategy Selection and In Vitro Screening
Based on the characterization, select two to three promising enhancement strategies. The table below summarizes common approaches for poorly soluble compounds.
| Formulation Strategy | Mechanism of Action | Key Advantages | Common Issues/Troubleshooting |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates drug in a solid lipid core, increasing surface area and enabling lymphatic absorption.[5][10] | Good biocompatibility, controlled release potential, bypasses first-pass metabolism.[5][11] | Drug expulsion during storage, low drug loading capacity. Ensure proper surfactant selection to maintain stability. |
| Self-Emulsifying Systems (SEDDS) | Isotropic mixtures of oil, surfactant, and drug that form a fine oil-in-water emulsion upon contact with GI fluids, keeping the drug dissolved.[12] | High drug loading, enhances both solubility and permeability, thermodynamically stable. | Potential for GI irritation from high surfactant concentration. Screen surfactants for tolerability. |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity, increasing aqueous solubility.[13][14] | Significant solubility enhancement, easy to prepare (e.g., lyophilization), established regulatory path.[14] | Stoichiometry dependent, competition with other molecules, potential for nephrotoxicity with some derivatives at high doses. |
| Co-administration with Piperine | Inhibits CYP3A4 and P-glycoprotein-mediated metabolism and efflux in the gut wall and liver.[13] | Simple to implement (co-dosing), uses a natural compound, well-documented mechanism. | Effect can be variable between subjects. Dose and timing of piperine administration relative to the drug is critical. |
Use in vitro dissolution tests and permeability assays (e.g., Caco-2) to screen your developed formulations against the unformulated "raw" this compound. This allows for down-selection before proceeding to costly animal studies.[18]
Step 3: In Vivo Pharmacokinetic Evaluation
Conduct a pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats).
-
Study Design: Include at least three groups: an intravenous (IV) group (to determine absolute bioavailability), an oral gavage group with unformulated this compound (control), and one or more oral gavage groups with your lead formulation(s).[17][19]
-
Key Parameters: Measure plasma drug concentration over time and calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[17]
-
Calculating Bioavailability: Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral × Dose_IV) / (AUC_IV × Dose_oral) × 100.[17][19] A successful formulation will show a statistically significant increase in AUC and/or Cmax compared to the control group.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound - Cyclodextrin Inclusion Complex
This protocol uses lyophilization to form a soluble complex with Hydroxypropyl-β-cyclodextrin (HPβCD), a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Methodology:
-
Molar Ratio Calculation: Determine the masses of this compound and HPβCD required for a 1:1 molar ratio.
-
HPβCD Dissolution: Dissolve the calculated amount of HPβCD in a suitable volume of deionized water with gentle stirring until the solution is clear.
-
Complexation: Slowly add the this compound powder to the HPβCD solution. Continue stirring at room temperature for 24-48 hours, protected from light. The solution may initially be a suspension but should clarify as the complex forms.
-
Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) until completely solid.
-
Drying: Transfer the frozen sample to a lyophilizer and dry under vacuum until a fine, dry powder is obtained.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Reconstitution: The resulting powder can be readily dissolved in water or buffer for in vivo oral gavage.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells and culture reagents
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)
-
This compound formulations and control solution
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a high density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. A TEER value >250 Ω·cm² is generally acceptable.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers gently with pre-warmed transport buffer. b. Add the this compound test solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
Paracellular Leakage Control: In a separate well, perform the same experiment with Lucifer yellow. Low transport of Lucifer yellow confirms the integrity of the cell monolayer during the experiment.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Visualizations of Mechanisms and Pathways
Mechanism of Bioavailability Enhancement by SEDDS
Caption: Lipid-based systems like SEDDS can enhance absorption via the lymphatic pathway.
Potential Signaling Pathway: Nrf2 Activation by Oleraceins
Oleraceins have been reported to activate the Nrf2 antioxidant response pathway.[2][3] This is a key mechanism for their cellular protective effects.
Caption: this compound may exert antioxidant effects by activating the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the lack of commercial standards for Oleracein A quantification
Technical Support Center: Quantification of Oleracein A
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for addressing the challenges associated with the quantification of this compound in the absence of commercial standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
Q2: Why is a commercial standard for this compound unavailable?
The lack of a commercial standard for this compound is a significant challenge for researchers.[6] While the literature does not explicitly state the reason, the absence of such standards for specialized natural products is often due to a combination of factors. These can include a complex multi-step total synthesis process, potential instability of the purified compound, and a niche market that does not justify the high cost of cGMP-compliant production.[7][8]
Q3: How can I quantify this compound without a commercial standard?
Quantification without a specific reference standard requires alternative strategies. The primary methods include:
-
Relative Quantification: This is the most common approach, where the peak area of this compound from an analytical instrument (like HPLC or LC-MS) is compared across different samples.[6] This method is useful for determining changes in concentration (e.g., comparing different extracts or processing methods) but does not provide an absolute concentration.
-
Use of a Surrogate Standard: A structurally similar compound that is commercially available can be used as a surrogate. For this compound, other phenolic compounds or alkaloids with similar chromophores or ionization efficiencies could be chosen. This provides a semi-quantitative estimation of the concentration.
-
Quantitative NMR (qNMR): If this compound can be isolated and purified with a high degree of certainty (confirmed by 1D/2D NMR and HRMS), qNMR can be used to determine its concentration without a matching reference standard.[9][10] This technique relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.
-
Prediction of Response Factors: Advanced computational methods can predict the response of compounds in mass spectrometry, allowing for an estimation of concentration without authentic standards.[11]
Q4: What are the recommended analytical techniques for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for analyzing oleraceins.
-
UHPLC-Orbitrap-MS: This technique is powerful for the tentative identification of this compound and other related compounds in complex extracts like those from purslane.[3][12][13] High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition, while MS/MS fragmentation provides structural information for confirmation.
-
HPLC-DAD (Diode Array Detector): HPLC with UV detection is a robust method for relative quantification. Phenolic alkaloids like oleraceins can be monitored at specific wavelengths, typically around 320 nm.[6]
Q5: What are the known biological activities of this compound?
Troubleshooting Guides
Issue 1: How can I confirm the identity of my this compound peak without a reference standard?
-
Question: I have a peak in my chromatogram from a Portulaca oleracea extract that I believe is this compound, but I have no standard to confirm its retention time. How can I be sure?
-
Answer: You can use a combination of techniques for tentative identification:
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the deprotonated molecule [M-H]⁻. For this compound, the expected m/z is approximately 502.135.[3] A mass error of less than 5 ppm provides strong evidence for the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion and compare the resulting fragmentation pattern to published data. This provides structural confirmation.
-
Literature Comparison: Compare your retention time and spectral data (UV and MS) with those reported in scientific literature. Several studies have published detailed chromatographic and mass spectrometric data for dozens of oleraceins.[3][6]
-
Issue 2: My chromatographic peak for this compound is broad and shows poor resolution.
-
Question: I am using reverse-phase HPLC, but my peak shape is not optimal. What can I do to improve it?
-
Answer: Poor peak shape for phenolic compounds in reverse-phase chromatography is common and can be addressed by:
-
Mobile Phase pH: Phenolic alkaloids are sensitive to pH. Add a small amount of acid (e.g., 0.1% formic acid) to both mobile phase solvents (water and acetonitrile/methanol). This ensures the analytes are in a consistent protonation state, leading to sharper, more symmetrical peaks.
-
Column Choice: Ensure you are using a high-quality C18 column suitable for phenolic compounds. A column with a smaller particle size (e.g., < 3 µm) can significantly improve resolution.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve its separation from closely eluting isomers or related compounds.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature (e.g., to 40 °C) can decrease solvent viscosity and improve peak efficiency, but be mindful of compound stability.[13]
-
Issue 3: I am performing relative quantification, but my results are not reproducible.
-
Question: My peak areas for this compound vary significantly between injections of the same sample. What are the likely causes?
-
Answer: Poor reproducibility is often linked to several factors:
-
Sample Preparation: Ensure your extraction protocol is consistent. Inconsistent extraction times, temperatures, or solvent volumes will lead to variable analyte concentrations. Also, ensure all samples are filtered through a 0.22 µm syringe filter before injection to prevent clogging.[3]
-
Compound Stability: Oleraceins, being phenolic compounds, can be susceptible to degradation from light, heat, or oxidation. Protect your extracts from light and store them at low temperatures (e.g., 4 °C) in an autosampler. Analyze samples promptly after preparation.
-
Injector and Loop Issues: Inconsistent injection volumes are a common source of variability. Check the autosampler for air bubbles in the syringe and ensure the sample loop is being filled completely and consistently.
-
LC System Stability: Ensure the LC system is fully equilibrated before starting your analytical run. Monitor the system pressure; fluctuations can indicate leaks or pump issues that affect flow rate and, consequently, peak area. For general troubleshooting of nano-LC systems, which shares principles with standard HPLC, refer to established guides.[15]
-
Experimental Protocols
Protocol 1: Tentative Identification and Relative Quantification of this compound using UHPLC-Orbitrap-HRMS
This protocol is adapted from methodologies used for the analysis of oleraceins in Portulaca oleracea.[3][13]
1. Sample Preparation (Ultrasound-Assisted Extraction) a. Weigh 0.5 g of dried, powdered aerial parts of Portulaca oleracea. b. Add 10 mL of 50% methanol (v/v) in water. c. Sonicate the mixture for 15 minutes at room temperature. d. Centrifuge the sample to pellet the solid material. e. Collect the supernatant. Filter it through a 0.22 µm PTFE syringe filter into an HPLC vial. f. Store the vial at 4 °C until injection.
2. UHPLC-HRMS Conditions
- System: A UHPLC system coupled to a Q Exactive Orbitrap Mass Spectrometer.
- Column: Kromasil EternityXT C18 (1.8 µm, 2.1 × 100 mm) or equivalent.
- Column Temperature: 40 °C.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
- 0-2 min: 5% B
- 2-15 min: Linear gradient to 40% B
- 15-20 min: Linear gradient to 95% B
- 20-22 min: Hold at 95% B
- 22-25 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1 µL.[3]
3. Mass Spectrometry Conditions
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS2).
- Full Scan Range: m/z 150-1500.
- Resolution: 70,000.
- dd-MS2: Top 5 most intense ions selected for fragmentation.
- Collision Energy (HCD): Stepped collision energy (e.g., 20, 30, 40 eV).
4. Data Analysis a. Identification: Extract the ion chromatogram for the theoretical m/z of this compound [M-H]⁻ (502.135) with a mass tolerance window of ±5 ppm. b. Verify the MS/MS fragmentation pattern against published literature. c. Relative Quantification: Integrate the peak area of the extracted ion chromatogram for m/z 502.135 across all samples. Compare the peak areas between samples to determine relative differences in concentration.
Quantitative Data Summary
Direct absolute quantification of this compound is not widely reported due to the lack of a standard.[6] However, studies have identified and performed relative quantification on a large number of oleraceins in Portulaca oleracea extracts. This compound is consistently reported as a major oleracein constituent in these extracts.[2][6]
Table 1: Major Oleraceins Tentatively Identified in Portulaca oleracea
| Oleracein Name | Molecular Formula | Observed [M-H]⁻ (m/z) | Key Reference |
| This compound | C₂₄H₂₃NO₁₁ | 502.135 | [3] |
| Oleracein B | C₂₅H₂₅NO₁₂ | 532.146 | [3] |
| Oleracein C | C₂₄H₂₅NO₁₂ | 518.146 | [3] |
| Oleracein E | C₂₅H₂₅NO₁₁ | 516.151 | [1] |
| Oleracein L | Not specified | Not specified | [5] |
| Oleracein U | Not specified | 342 (as [M+H]⁺) | [6] |
| Oleracein X | C₄₂H₄₇NO₂₁ | Not specified | [14] |
Table 2: Example Quantitative Data for Other Phenolic Compounds in Portulaca oleracea
While this compound is not quantified in absolute terms, data for other compounds provide context for the phytochemical profile of the plant.
| Compound | Concentration Range (µg/g) | Location/Condition | Analytical Method | Reference |
| p-Coumaric Acid | up to 572.9 | Various locations | HPLC | [16] |
| Ferulic Acid | up to 146.5 | Various locations | HPLC | [16] |
| Quercetin-3-O-rhamnoside | up to 935.1 | Various locations | HPLC | [16] |
| Citric Acid | 440,000 - 600,000 (mg/100g DE) | Raw and Steamed | HPLC-MS/MS | [6] |
| Isocitric Acid | 500,000 - 550,000 (mg/100g DE) | Raw and Steamed | HPLC-MS/MS | [6] |
*DE: Dried Extract
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Nrf2 Signaling Pathway Diagram
Caption: Activation of the Nrf2 pathway by this compound.
References
- 1. A review on bioactive phytochemicals and ethnopharmacological potential of purslane (Portulaca oleracea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-Orbitrap-MS Tentative Identification of 51 Oleraceins (Cyclo-Dopa Amides) in Portulaca oleracea L. Cluster Analysis and MS2 Filtering by Mass Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Phytochemical Composition and Antioxidant Activity of Portulaca oleracea: Influence of the Steaming Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid acid-catalyzed one-step synthesis of oleacein from oleuropein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eCFR :: 21 CFR Part 211 -- Current Good Manufacturing Practice for Finished Pharmaceuticals [ecfr.gov]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. pure.psu.edu [pure.psu.edu]
- 12. LC-MS analysis of phenolic compounds and oleraceins in aerial parts of Portulaca oleracea L. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 15. A practical guide to nano-LC troubleshooting [agris.fao.org]
- 16. journalejmp.com [journalejmp.com]
Validation & Comparative
Oleracein A vs. Oleracein E: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The available research has evaluated the antioxidant potential of Oleracein A and Oleracein E through different assays. This compound's activity has been described as part of an oleracein-enriched fraction, while Oleracein E has been studied more directly in cellular models. A direct comparison of potency, such as IC50 values from the same assay, is not currently published.
| Compound | Assay Type | Key Findings | Reference |
| This compound | Radical Scavenging (in an oleracein-enriched fraction) | The oleracein-enriched fraction, with this compound as the most abundant compound, demonstrated significant radical scavenging activity in vitro.[1][2] | [1][2] |
| Cellular Antioxidant Mechanism (in an oleracein-enriched fraction) | The oleracein-enriched fraction led to the activation of the Nrf2 pathway in cells, a key regulator of the antioxidant response.[1][2] | [1][2] | |
| Oleracein E | Lipid Peroxidation Inhibition | Showed strong inhibitory activity on hydrogen peroxide-induced lipid peroxidation in rat brain homogenates.[3] | [3] |
| Neuroprotection via Oxidative Stress Reduction | Protected dopaminergic neurons against rotenone-induced toxicity by reducing oxidative stress.[4][5] | [4][5] | |
| Cellular Antioxidant Enzyme Activity (in β-TC-6 pancreatic cells) | At 100 µM, significantly increased the activities of Superoxide Dismutase (SOD), catalase, and Glutathione Peroxidase (GPx). | ||
| Reduction of Oxidative Stress Markers (in β-TC-6 pancreatic cells) | At 100 µM, considerably decreased the levels of Malondialdehyde (MDA), a marker of lipid peroxidation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the free radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.004% in methanol)
-
Test compounds (this compound or E) at various concentrations
-
Methanol (or another appropriate solvent)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
-
Procedure:
-
Prepare a fresh solution of DPPH in methanol.
-
In a series of test tubes or a 96-well plate, add a specific volume of the test compound at different concentrations.
-
Add a fixed volume of the DPPH solution to each test tube/well.
-
The mixture is shaken vigorously and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Cellular Antioxidant Activity (CAA) Assay (General Protocol)
This type of assay measures the antioxidant activity of a compound within a cellular environment. The following is a generalized protocol based on the principles of the study on Oleracein E and L.
-
Cell Culture:
-
A suitable cell line (e.g., β-TC-6 pancreatic cells) is cultured in appropriate media and conditions.
-
-
Treatment:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., Oleracein E) for a specified duration (e.g., 24 hours).
-
-
Induction of Oxidative Stress (if applicable):
-
In some protocols, after treatment with the antioxidant, cells are exposed to an oxidizing agent (e.g., hydrogen peroxide) to induce oxidative stress.
-
-
Measurement of Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Cell lysates are prepared, and SOD activity is measured using a commercial kit, which is often based on the inhibition of a reaction that produces a colored product.
-
Catalase: The decomposition of hydrogen peroxide by catalase in the cell lysate is measured, often by monitoring the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): The activity is measured by a coupled reaction in which glutathione is oxidized, and the consumption of NADPH is monitored at 340 nm.
-
-
Measurement of Oxidative Stress Markers:
-
Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored product that can be measured spectrophotometrically.
-
Signaling Pathway and Experimental Workflow Visualization
Antioxidant Response via Nrf2 Pathway Activation
An oleracein-enriched fraction, with this compound as its primary component, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] This is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators like oleraceins, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
References
Oleracein A and Vitamin C: A Comparative Analysis of Radical Scavenging Prowess
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. This guide provides a detailed comparison of the radical scavenging activity of Oleracein A, a phenolic alkaloid from Portulaca oleracea, and the well-established antioxidant, Vitamin C (ascorbic acid).
Executive Summary
Data Presentation: Radical Scavenging Activity
The following table summarizes the available quantitative and qualitative data on the radical scavenging activity of oleraceins and Vitamin C. It is important to note that direct quantitative comparisons between this compound and Vitamin C are limited, and data for related oleraceins are presented as a proxy for its potential activity.
| Compound | Assay | IC50 / EC50 Value | Comparison to Vitamin C |
| This compound | DPPH | Not Specified | Higher scavenging activity[1] |
| Oleracein B | DPPH | Not Specified | Higher scavenging activity than this compound[1] |
| Oleracein E | DPPH | Not Specified | Lower scavenging activity than this compound[1] |
| Oleracein K | DPPH | 15.30 µM | Approximately twice the activity of Vitamin C[2] |
| Oleracein L | DPPH | 16.13 µM | Approximately twice the activity of Vitamin C[2] |
| Vitamin C (Ascorbic Acid) | DPPH | 9.81 µg/ml | - |
| Portulaca oleracea Seed Extract (Methanolic) | DPPH | 125.2 µg/ml | Weaker activity than pure Vitamin C[3] |
Mechanisms of Antioxidant Action
This compound: The antioxidant activity of this compound is, in part, attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Vitamin C: Vitamin C is a potent, water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS) by donating electrons.[5] This process neutralizes the damaging free radicals. Vitamin C can also regenerate other antioxidants, such as Vitamin E, back to their active forms.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the Nrf2 signaling pathway to combat oxidative stress.
Caption: Workflow for determining radical scavenging activity using the DPPH assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow or colorless. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: this compound and Vitamin C are prepared in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound and Vitamin C are prepared in a suitable solvent at various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined.
Conclusion
The available evidence strongly suggests that this compound is a potent antioxidant with a radical scavenging capacity that is qualitatively superior to that of Vitamin C. While further studies are needed to establish a precise quantitative comparison through direct IC50 determination for this compound, the high activity of related oleracein compounds underscores its potential as a significant antioxidant agent. Its mechanism of action via the Nrf2 pathway provides a cellular basis for its protective effects against oxidative stress. For researchers in drug development, this compound represents a promising natural compound worthy of further investigation for its therapeutic potential in conditions associated with oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
Oleracein A: A Comparative Analysis of its Therapeutic Potential in Preclinical Animal Models
Oleracein A, a prominent alkaloid isolated from the medicinal plant Portulaca oleracea (purslane), has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the preclinical validation of this compound and its closely related analogues in various animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of the current experimental evidence. While direct studies on this compound are emerging, much of the in-vivo validation has been conducted using extracts of Portulaca oleracea, rich in oleraceins, and the related compound Oleracein E. This guide synthesizes these findings to project the therapeutic promise of this compound.
Comparative Efficacy in Animal Models
The therapeutic potential of oleracein-containing extracts and isolated compounds has been evaluated across several disease models, demonstrating significant protective effects. Below is a summary of the key quantitative data from these studies.
| Therapeutic Area | Animal Model | Treatment | Dosage | Key Findings |
| Neuroprotection | Rotenone-induced Parkinson's Disease in C57BL-6J mice | Oleracein E | 15 mg/kg/day (intragastric) for 56 days | Improved motor function (increased moving distance and sustained time on rota-rod), elevated superoxide dismutase (SOD) activity, decreased malonaldehyde content, and reduced ERK1/2 phosphorylation in the midbrain and striatum.[1] |
| Cardiac Remodeling | Angiotensin II-induced hypertensive heart failure in C57BL/6 mice | Oleracein E | Administered during the final 2 weeks of a 4-week Ang II infusion | Attenuated pathological cardiac hypertrophy and suppressed inflammatory responses.[2] |
| Intestinal Inflammation | Diet-induced obese mice | Portulaca oleracea extract | 200 mg/kg/day (oral gavage) for 4 weeks | Ameliorated intestinal inflammation by inhibiting the TLR4/NF-κB signaling pathway.[3] |
| Anticonvulsant | Maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizures in albino mice | Aqueous extract of P. oleracea leaves | 200, 400, and 600 mg/kg (p.o.) | Decreased the duration of the hind limb tonic extension phase in the MES model and delayed the onset of clonic convulsions in the PTZ model.[4] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of oleraceins are underpinned by their modulation of key signaling pathways implicated in inflammation, oxidative stress, and apoptosis.
MAPK/STAT2 Signaling Pathway in Cardioprotection
In a model of hypertensive heart failure, Oleracein E was found to exert its cardioprotective effects by inhibiting the Angiotensin II-activated MAPKs/STAT2 signaling cascade. This inhibition leads to a reduction in inflammatory responses within cardiac tissues.
Caption: Oleracein E's inhibition of the MAPK/STAT2 pathway.
TLR4/NF-κB Signaling Pathway in Intestinal Inflammation
Extracts of Portulaca oleracea have been shown to ameliorate intestinal inflammation by suppressing the TLR4/MyD88/NF-κB signaling pathway in the colon of diet-induced obese mice. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[3]
Caption: Inhibition of the TLR4/NF-κB pathway by P. oleracea extract.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Rotenone-Induced Parkinson's Disease Model
-
Animals: C57BL-6J mice.
-
Induction: Intragastric administration of rotenone (30 mg/kg/day) for 56 days.
-
Treatment: Co-administration of Oleracein E (15 mg/kg/day, intragastric) for the same 56-day period.
-
Behavioral Assessment: Spontaneous activity tests and rota-rod tests to evaluate motor function.
-
Biochemical Analysis: Measurement of superoxide dismutase (SOD) activity and malonaldehyde content in the midbrain and striatum.
-
Immunohistochemistry: Staining for tyrosine hydroxylase-positive neurons to assess dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).[1]
Diet-Induced Obese Mouse Model of Intestinal Inflammation
-
Animals: C57BL/6J mice.
-
Induction: High-fat diet (HFD) for 14 weeks to induce obesity.
-
Treatment: Oral gavage of Portulaca oleracea extract (200 mg/kg/day) for 4 weeks.
-
Tissue Collection: Colon tissues were collected for analysis.
-
Western Blot Analysis: Protein expression levels of TLR4, MyD88, phosphorylated IκBα, and phosphorylated p65 were quantified.[3]
Experimental Workflow for In Vivo Validation
The general workflow for validating the therapeutic potential of a compound like this compound in an animal model is depicted below.
Caption: General experimental workflow for in vivo studies.
Conclusion
The available preclinical data, primarily from studies on Portulaca oleracea extracts and Oleracein E, strongly support the therapeutic potential of this compound across a range of diseases, particularly those with inflammatory and oxidative stress components. The consistent neuroprotective, cardioprotective, and anti-inflammatory effects observed in animal models highlight the promise of this compound as a lead compound for further drug development. Future studies should focus on validating these findings using purified this compound to unequivocally establish its efficacy and safety profile.
References
A Comparative Guide to Oleracein A Quantification: Current Methods and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current methodologies for the quantification of Oleracein A, a bioactive alkaloid found in Portulaca oleracea (purslane). As interest in the therapeutic potential of oleraceins grows, robust and reproducible quantification methods are crucial for research and development. This document summarizes the performance of existing analytical techniques, offers detailed experimental protocols, and visualizes the known signaling pathways influenced by these compounds.
Challenges in Cross-Laboratory Validation
A significant hurdle in establishing a standardized, cross-laboratory validated method for this compound quantification is the limited availability of commercial standards. This scarcity impedes the widespread adoption and comparison of analytical methods across different research groups. Consequently, a formal inter-laboratory comparison study for this compound quantification has yet to be published. This guide, therefore, focuses on the detailed presentation of a validated method from a single laboratory, which can serve as a benchmark for researchers in the field.
Performance of this compound Quantification Methods
The most rigorously validated method for the quantification of oleraceins, including this compound, is Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS). The performance of this method, as reported in a peer-reviewed study, is summarized below.
| Validation Parameter | Method | Performance | Reference |
| Linearity (r²) | UHPLC-Orbitrap-MS | > 0.9950 | [1][2][3] |
| Limit of Detection (LOD) | UHPLC-Orbitrap-MS | < 925.85 ng/g dry weight | [1][2][3] |
| Limit of Quantification (LOQ) | UHPLC-Orbitrap-MS | < 3055.31 ng/g dry weight | [1][2][3] |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
A robust method for extracting oleraceins from Portulaca oleracea involves an optimized ultrasound-assisted extraction.
-
Plant Material: Dried and powdered aerial parts of Portulaca oleracea.
-
Extraction Solvent: A solution of methanol in water.
-
Procedure:
-
Mix the powdered plant material with the hydromethanolic solvent.
-
Perform sonication in an ultrasonic bath.
-
Centrifuge the mixture to separate the supernatant.
-
Filter the supernatant before injection into the UHPLC system.
-
UHPLC-Orbitrap-MS Quantification
This method allows for the simultaneous identification and quantification of this compound and other related compounds.
-
Instrumentation: A UHPLC system coupled to an Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection Mode: Parallel-reaction monitoring (PRM) in negative ionization mode.
-
Validation: The method should be validated for linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Signaling Pathways Involving Oleraceins
Oleraceins have been shown to modulate key cellular signaling pathways involved in inflammation and antioxidant response.
MAPK/STAT2 Signaling Pathway
Oleracein E, a related alkaloid, has been demonstrated to exert cardioprotective effects by inhibiting the Angiotensin II (Ang II)-activated MAPKs/STAT2 signaling cascade. This inhibition leads to a reduction in inflammatory responses.
Caption: Oleracein E inhibits the MAPK/STAT2 pathway.
Nrf2-Mediated Antioxidant Response
Oleraceins are believed to contribute to the antioxidant properties of purslane by activating the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion and Future Outlook
The quantification of this compound is still an evolving field, primarily due to the lack of commercially available standards, which hinders comprehensive cross-laboratory validation. The UHPLC-Orbitrap-MS method presented here stands as a well-documented and validated approach that can be adopted by researchers to ensure a degree of standardization. Future efforts should focus on the synthesis and commercialization of this compound standards to facilitate the development and validation of more accessible analytical methods, such as HPLC-UV, and to enable robust inter-laboratory comparisons. This will be essential for advancing the research and clinical development of this promising natural compound.
References
The Structural Dance of Oleraceins: A Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the rich chemical diversity of the plant kingdom. Among the promising candidates are the oleraceins, a class of indole alkaloids predominantly found in Portulaca oleracea L. (purslane). These compounds have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding the relationship between the chemical structure of oleraceins and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of different oleracein compounds, summarizing key experimental data and outlining the underlying signaling pathways.
Comparative Biological Activity of Oleracein Compounds
The biological efficacy of oleracein compounds is intimately linked to their structural features. Variations in the substituents on the indole core and the nature of the acyl group significantly influence their antioxidant, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize the available quantitative data for different oleracein analogues.
Antioxidant Activity
The antioxidant properties of oleraceins are primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant systems.
| Compound | Assay | Activity Metric | Value | Reference |
| Oleracein F | DPPH Radical Scavenging | EC50 | 21.00 µM | [1] |
| Oleracein G | DPPH Radical Scavenging | EC50 | 37.69 µM | [1] |
| Novel Oleracein Alkaloid | Antioxidant Activity | IC50 | 66.43 µM | [2] |
| Oleracein E | Increase in SOD activity (at 100 µM) | % Increase | 22.10% | |
| Oleracein L | Increase in SOD activity (at 100 µM) | % Increase | 15.78% | |
| Oleracein E | Increase in Catalase activity (at 100 µM) | % Increase | 15.62% | |
| Oleracein L | Increase in Catalase activity (at 100 µM) | % Increase | 19.56% | |
| Oleracein E | Increase in GPx activity (at 100 µM) | % Increase | 29.83% | |
| Oleracein L | Increase in GPx activity (at 100 µM) | % Increase | 11.60% | |
| Oleracein E | Decrease in MDA levels (at 100 µM) | % Decrease | 18.64% | |
| Oleracein L | Decrease in MDA levels (at 50 µM) | % Decrease | 8.94% | |
| Oleracein L | Decrease in MDA levels (at 100 µM) | % Decrease | 18.64% | |
| Oleracein E | Decrease in DTY levels (at 50 µM) | % Decrease | 15.93% | |
| Oleracein E | Decrease in DTY levels (at 100 µM) | % Decrease | 8.83% | |
| Oleracein L | Decrease in DTY levels (at 50 µM) | % Decrease | 4.51% | |
| Oleracein L | Decrease in DTY levels (at 100 µM) | % Decrease | 9.57% |
SOD: Superoxide Dismutase, GPx: Glutathione Peroxidase, MDA: Malondialdehyde, DTY: Dityrosine. Data for Oleraceins E and L are from studies on pancreatic beta cells.
Structure-Activity Relationship Insights: The presence of a catechol moiety (two adjacent hydroxyl groups) on the acyl group, as seen in many oleraceins, is a key structural feature for potent antioxidant activity. Oleracein F, with a feruloyl group (containing a catechol-like structure), exhibits a lower EC50 value (higher potency) in the DPPH assay compared to Oleracein G, which has a p-coumaroyl group (with a single hydroxyl group). This suggests that the number and position of hydroxyl groups on the aromatic ring of the acyl moiety are critical for free radical scavenging.
Anti-inflammatory Activity
Oleraceins exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.
| Compound | Assay/Target | Activity Metric | Value | Reference |
| Oleracein-enriched fraction | NF-κB Inhibition | - | - | [3] |
| Oleracein-enriched fraction | MAPK Pathway Inhibition | - | - | [4] |
Quantitative IC50 values for specific oleracein compounds on inflammatory targets are not yet widely available in the reviewed literature, highlighting an area for future research.
Structure-Activity Relationship Insights: The anti-inflammatory activity of oleraceins is linked to their ability to interfere with intracellular signaling cascades. The overall lipophilicity and the specific arrangement of functional groups on the oleracein scaffold are likely to play a significant role in their interaction with protein kinases and transcription factors involved in inflammation.
Anticholinesterase Activity
Certain oleraceins have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.
| Compound | Assay | Activity Metric | Value | Reference |
| Novel Oleracein Alkaloid | Anticholinesterase Activity | IC50 | 49.58 µM | [2] |
Structure-Activity Relationship Insights: The structural requirements for AChE inhibition by oleraceins are still under investigation. However, the indole nucleus is a common feature in many known AChE inhibitors. The nature and position of substituents on both the indole core and the acyl group of oleraceins likely influence their binding affinity to the active site of the enzyme.
Key Signaling Pathways Modulated by Oleraceins
Oleracein compounds exert their biological effects by interacting with and modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
Caption: Oleraceins activate the Nrf2 pathway, enhancing cellular antioxidant defenses.
Caption: Oleraceins inhibit NF-κB and MAPK pathways, reducing inflammation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of oleracein compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of antioxidant compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample preparation: The oleracein compound is dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample in a 96-well plate or cuvettes. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50/EC50 determination: The concentration of the oleracein compound required to scavenge 50% of the DPPH radicals (IC50 or EC50) is determined by plotting the percentage of scavenging activity against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.
Procedure:
-
Reagent preparation: Prepare solutions of AChE, ATCI, DTNB, and a buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction mixture: In a 96-well plate, add the buffer, DTNB, the oleracein compound at various concentrations, and the AChE solution. A control without the inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of reaction: The reaction is initiated by adding the substrate ATCI.
-
Absorbance measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
IC50 determination: The concentration of the oleracein compound that causes 50% inhibition of AChE activity (IC50) is determined from the dose-response curve.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified by the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Reaction mixture: The reaction mixture, containing sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and the oleracein compound at various concentrations, is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 150 minutes).
-
Griess reagent addition: After incubation, an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.
-
Incubation: The mixture is incubated for a short period (e.g., 10 minutes) at room temperature to allow for color development.
-
Absorbance measurement: The absorbance of the chromophore formed is measured at 546 nm.
-
Calculation: The percentage of NO scavenging activity is calculated by comparing the absorbance of the sample with that of the control.
-
IC50 determination: The concentration of the oleracein compound required to scavenge 50% of the nitric oxide radicals (IC50) is determined.
Conclusion and Future Directions
The available data, though not yet exhaustive, clearly indicate that oleracein compounds are a promising class of natural products with significant therapeutic potential. The structure-activity relationship studies, while still in their early stages, have begun to shed light on the key structural features responsible for their biological activities. The presence and position of hydroxyl groups on the acyl moiety appear to be crucial for antioxidant activity.
Future research should focus on the systematic evaluation of a wider range of isolated oleracein compounds in various biological assays to generate comprehensive quantitative data. This will enable the development of more robust structure-activity relationship models. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these fascinating molecules. Such efforts will undoubtedly pave the way for the development of novel oleracein-based drugs for the treatment of diseases associated with oxidative stress, inflammation, and neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory potential of Portulaca oleracea L. (purslane) extract by partial suppression on NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Oleracein A: A Comparative Guide Based on Portulaca oleracea Extract Studies
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of isolated Oleracein A with other phytochemicals are not extensively documented in current literature, significant insights can be drawn from studies on Portulaca oleracea (purslane) extracts, which are rich in oleraceins, including this compound. This guide provides a comparative analysis of the synergistic potential of Portulaca oleracea extracts in two key therapeutic areas: antioxidant/anti-inflammatory and anticancer activities. The findings presented here, derived from in-vitro and in-vivo studies, offer a foundational understanding for future research into the specific synergistic interactions of this compound.
Synergistic Antioxidant and Anti-inflammatory Effects: Portulaca oleracea and Cichorium intybus Extracts
A study on the combined effects of Purslane ethanolic extract (PEE) and Chicory water extract (CWE) has demonstrated a synergistic relationship in combating oxidative stress. This synergy is particularly relevant given that both inflammation and oxidative stress are often intertwined in pathological processes.
Data Presentation: Phytochemical Composition and Antioxidant Synergy
The synergistic antioxidant capacity of the PEE/CWE combination was established through in-vitro assays, with a combination index (CI) of less than 1 indicating synergy.[1][2] The notable phytochemicals in each extract that likely contribute to this effect are detailed below.
| Extract | Key Phytochemicals Identified | Reported Bioactivities |
| Portulaca oleracea Ethanolic Extract (PEE) | This compound and other oleraceins, Flavonoids (Kaempferol, Quercetin, Apigenin), Phenolic Acids (Ferulic acid, Caffeic acid, p-Hydroxybenzoic acid), Alkaloids, Omega-3 Fatty Acids, Vitamins (Ascorbic Acid, α-tocopherol), Glutathione.[3] | Antioxidant, Anti-inflammatory, Neuroprotective, Anticancer.[4][5] |
| Cichorium intybus Water Extract (CWE) | Inulin, Sesquiterpene Lactones (Lactucin, Lactucopicrin), Flavonoids (Kaempferol, Quercetin), Coumarins, Phenolic Acids (Caffeic acid, Rutin), Alkaloids, Vitamins, Minerals.[1][3][6] | Antioxidant, Anti-inflammatory, Prebiotic, Hepatoprotective. |
Table 1: Key Phytochemicals in Portulaca oleracea and Cichorium intybus Extracts
| Antioxidant Assay | PEE IC50 | CWE IC50 | Combination (PEE/CWE) Result | Combination Index (CI) |
| DPPH Radical Scavenging | Lower IC50 (Potent) | Higher IC50 | Synergistic Scavenging Effect | < 1[1] |
| Nitric Oxide (NO) Scavenging | Lower IC50 (Potent) | Higher IC50 | Synergistic Scavenging Effect | < 1[1] |
| Superoxide Radical Scavenging | Lower IC50 (Potent) | Higher IC50 | Synergistic Scavenging Effect | < 1[1] |
Table 2: In-Vitro Antioxidant Synergy of PEE and CWE Combination[1]
Experimental Protocols
Preparation of Extracts:
-
Purslane Ethanolic Extract (PEE): The aerial parts of Portulaca oleracea were air-dried, powdered, and extracted with 80% ethanol using a Soxhlet apparatus. The extract was then filtered and concentrated under reduced pressure.
-
Chicory Water Extract (CWE): The roots of Cichorium intybus were air-dried, powdered, and extracted with distilled water through maceration. The resulting extract was filtered and lyophilized.
In-Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The scavenging activity of the extracts and their combination was measured by the discoloration of a DPPH solution. The absorbance was recorded at 517 nm.
-
Nitric Oxide (NO) Scavenging Assay: The assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. The absorbance was measured at 540 nm.
-
Superoxide Radical Scavenging Assay: This assay was performed by the PMS-NADH-NBT method, which involves the reduction of NBT (Nitroblue tetrazolium) by superoxide radicals. The absorbance was read at 560 nm.
-
Combination Index (CI) Analysis: The CI was calculated to determine the nature of the interaction between the two extracts, with CI < 1 indicating synergy.[1]
Mandatory Visualization
References
- 1. The Synergetic Effect of Egyptian Portulaca oleracea L. (Purslane) and Cichorium intybus L. (Chicory) Extracts against Glucocorticoid-Induced Testicular Toxicity in Rats through Attenuation of Oxidative Reactions and Autophagy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Anti-Inflammatory and Anti-Oxidant Activity of Portulaca oleracea Extract on LPS-Induced Rat Lung Injury [mdpi.com]
- 5. Phytochemical Characteristics and Anti-Inflammatory, Immunoregulatory, and Antioxidant Effects of Portulaca oleracea L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chicory - Wikipedia [en.wikipedia.org]
Oleracein A: A Comparative Analysis of Its Antioxidant Capacity Against Industry Benchmarks
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel and potent antioxidant compounds for applications in research, science, and drug development, this guide provides a comprehensive benchmark of Oleracein A's antioxidant capacity against established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Quercetin. This report synthesizes available experimental data from DPPH, ABTS, and cellular antioxidant activity assays to offer an objective comparison for researchers and professionals in the field.
While data on an "oleracein-enriched fraction" from Portulaca oleracea is presented as a strong indicator of this compound's potential, it is important to note that direct antioxidant values for the pure this compound compound are the subject of ongoing research. The data herein for the oleracein-enriched fraction provides the most robust information currently available in scientific literature.
Quantitative Comparison of Antioxidant Capacities
The antioxidant capacity of this compound (via an oleracein-enriched fraction) and the standard antioxidants were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results, presented as IC50 (the concentration of the antioxidant required to scavenge 50% of the radicals) and Trolox Equivalent Antioxidant Capacity (TEAC), are summarized below. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mM) |
| Oleracein-Enriched Fraction | 18.83 ± 0.05 | 1.81 ± 0.009 |
| Trolox | ~3.77 | Not Directly Comparable |
| Ascorbic Acid | ~9.81 | Not Directly Comparable |
| Quercetin | Not Directly Comparable | Not Directly Comparable |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The values for Trolox and Ascorbic Acid are representative values from literature for comparative context.
Experimental Methodologies
To ensure transparency and reproducibility, the detailed experimental protocols for the cited antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants[1].
Principle: The stable free radical DPPH has a deep purple color with an absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (this compound, standards) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.[2]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A standard curve is generated using Trolox at various concentrations.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.
Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cells, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants present in the cells can scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and incubated until they form a confluent monolayer.
-
The cells are pre-incubated with various concentrations of the test compound and the fluorescent probe DCFH-DA.
-
After the incubation period, the cells are washed to remove the excess probe and test compound.
-
A generator of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.
-
The fluorescence of the cells is measured over time using a fluorescence microplate reader.
-
The area under the fluorescence versus time curve is calculated for both the control (cells treated with only the radical generator) and the samples treated with the antioxidant.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in antioxidant activity, the following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow for antioxidant assays.
Caption: General mechanism of a free radical being neutralized by an antioxidant.
Caption: A typical experimental workflow for in vitro antioxidant capacity assays.
References
Safety Operating Guide
Prudent Disposal of Oleracein A in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Oleracein A is publicly available. The following disposal procedures are based on general laboratory guidelines for handling non-hazardous chemical waste. Researchers must conduct a thorough risk assessment based on the concentration, quantity, and formulation of this compound being handled and consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Quantitative Data and Chemical Properties
The following table summarizes the known chemical properties of this compound. This information is crucial for understanding its basic chemical identity.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅NO₁₁ | [1] |
| Molecular Weight | 503.5 g/mol | [1] |
| IUPAC Name | (2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid | [1] |
| Synonyms | This compound | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of small quantities of this compound typically used in research settings.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, or materials contaminated with it (e.g., weighing paper, contaminated paper towels), in a designated, sealed, and clearly labeled waste container. The label should read "Non-hazardous Chemical Waste: this compound".
-
Liquid Waste: For solutions containing this compound, collect the waste in a sealable, non-reactive container (e.g., a glass or polyethylene bottle). The container must be clearly labeled with "Non-hazardous Chemical Waste: this compound" and a list of all solvents present. Do not mix with other waste streams unless compatibility has been confirmed.
3. Disposal Pathway:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's EHS guidelines. Some institutions may permit the disposal of small quantities of non-hazardous chemicals down the sanitary sewer with copious amounts of water, while others may require collection for incineration.[2][3][4]
-
Solid Waste Disposal: For solid waste deemed non-hazardous by your institution, it may be permissible to dispose of it in the regular laboratory trash, provided it is securely packaged to prevent spillage.[5] However, many institutions require that all chemical waste, regardless of hazard classification, be disposed of through the EHS office.
-
Liquid Waste Disposal: Never dispose of organic solvents down the drain. If this compound is dissolved in an organic solvent, it must be collected as hazardous waste. If in an aqueous solution deemed non-hazardous by your EHS department, it may be drain-disposable with a large volume of running water.[3]
4. Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with this compound. A standard laboratory detergent and water are likely sufficient, followed by appropriate rinsing.
5. Documentation:
-
Maintain a log of the disposed of this compound, noting the quantity, date, and method of disposal.
Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow from preparation to disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. This compound | C24H25NO11 | CID 21574472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
